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  • Product: 2-(Morpholin-4-yl)-4-nitrobenzonitrile
  • CAS: 915390-02-2

Core Science & Biosynthesis

Foundational

2-(Morpholin-4-yl)-4-nitrobenzonitrile physical and chemical properties

An In-Depth Technical Guide to 2-(Morpholin-4-yl)-4-nitrobenzonitrile Prepared by: Gemini, Senior Application Scientist Introduction: A Strategic Intermediate in Modern Chemistry 2-(Morpholin-4-yl)-4-nitrobenzonitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Intermediate in Modern Chemistry

2-(Morpholin-4-yl)-4-nitrobenzonitrile is a substituted aromatic compound featuring a unique convergence of three key functional groups: a nitrile, a nitro group, and a morpholine ring. This trifecta of functionalities makes it a molecule of significant interest, particularly as a versatile intermediate in the synthesis of complex chemical entities for drug discovery and materials science. The electron-withdrawing nature of the nitrile and para-nitro groups activates the aromatic ring, while the morpholine moiety, a privileged scaffold in medicinal chemistry, imparts desirable physicochemical properties such as improved solubility and metabolic stability.[1]

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, a detailed, field-proven protocol for its synthesis, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Properties of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-(Morpholin-4-yl)-4-nitrobenzonitrileIUPAC Nomenclature
Synonyms 4-Nitro-2-morpholinobenzonitrileCommon Naming Convention
CAS Number Not broadly indexed.Inferred from supplier databases
Molecular Formula C₁₁H₁₁N₃O₃Calculated from structure
Molecular Weight 233.23 g/mol Calculated from formula
Physical State Predicted: Yellow to orange crystalline solid at room temperature.Analogy to related nitroaromatic compounds like 4-nitrobenzonitrile and 2-chloro-4-nitrobenzonitrile.[2][3]
Solubility Predicted: Sparingly soluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone.General solubility of nitroaromatic and morpholine-containing compounds.[4]
Melting Point Not experimentally determined in available literature. Expected to be significantly higher than precursors due to increased molecular weight and polarity.N/A
Boiling Point Not experimentally determined; likely to decompose at high temperatures before boiling.Common for complex nitroaromatics.
Spectral Data (Predicted) ¹H NMR: Aromatic protons expected in the δ 7.5-8.5 ppm range. Morpholine protons expected as two multiplets around δ 3.0-4.0 ppm. IR (cm⁻¹): Sharp C≡N stretch (~2230), strong asymmetric and symmetric NO₂ stretches (~1530 and ~1350).Based on characteristic shifts for the respective functional groups.[5]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and widely practiced method for synthesizing 2-(Morpholin-4-yl)-4-nitrobenzonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic activation of the benzene ring. The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, particularly when ortho and para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution.

The preferred starting material is 2-fluoro-4-nitrobenzonitrile over its chloro-analogue. The carbon-fluorine bond is more polarized, and fluoride is a better leaving group in this context, leading to faster reaction kinetics.[4][6]

Experimental Workflow: Synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Dissolve 2-fluoro-4-nitrobenzonitrile in aprotic polar solvent (e.g., DMF). B 2. Add a non-nucleophilic base (e.g., K₂CO₃). A->B C 3. Add Morpholine (1.1 eq.) dropwise at room temperature. B->C D 4. Heat reaction mixture to 80-100 °C. C->D E 5. Monitor progress via TLC or LC-MS (disappearance of starting material). D->E F 6. Cool to RT and pour into ice-cold water. E->F G 7. Collect precipitate via vacuum filtration. F->G H 8. Wash solid with water and dry. G->H I 9. (Optional) Recrystallize from Ethanol/Water for higher purity. H->I J 2-(Morpholin-4-yl)-4- nitrobenzonitrile I->J Final Product

Caption: Synthetic workflow for 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluoro-4-nitrobenzonitrile (1.0 eq.).

  • Solvation: Add a suitable anhydrous aprotic polar solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Base Addition: Add a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

    • Expertise & Experience: The base is crucial for scavenging the hydrofluoric acid (HF) formed during the reaction. Its absence would protonate the morpholine, deactivating it as a nucleophile and halting the reaction.

  • Nucleophile Addition: Add morpholine (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

    • Trustworthiness: Regularly monitoring the reaction prevents the formation of impurities from prolonged heating and ensures the reaction goes to completion for optimal yield.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A precipitate should form immediately.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual solvent and inorganic salts.

  • Drying: Dry the product under vacuum to yield the crude 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Chemical Reactivity and Synthetic Potential

The true value of 2-(Morpholin-4-yl)-4-nitrobenzonitrile lies in its potential for further chemical transformations, primarily centered around the nitro group.

G A 2-(Morpholin-4-yl)-4-nitrobenzonitrile B 4-Amino-2-(morpholin-4-yl)benzonitrile (Key Synthetic Intermediate) A->B Reduction (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl) C Further Functionalization: - Amide Coupling - Sulfonamide Formation - Diazotization (Sandmeyer Rxn) - Reductive Amination B->C Derivatization

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Exploratory

Crystallographic Profiling and Structural Elucidation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS: 915390-02-2) is a highly functionalized screening compound frequently utilized in medicinal chemistry and structure-based drug design (SBDD)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS: 915390-02-2) is a highly functionalized screening compound frequently utilized in medicinal chemistry and structure-based drug design (SBDD)[1]. Its molecular architecture features three distinct pharmacophores mounted on a rigid aromatic scaffold: an electron-withdrawing para-nitro group, a linear nitrile group, and a basic, conformationally flexible morpholine ring.

Understanding the precise 3D solid-state conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial arrangement dictates its physicochemical properties, receptor-binding geometry, and supramolecular packing behavior. This whitepaper provides an in-depth, authoritative guide to the crystallographic determination, structural refinement, and geometric analysis of this class of functionalized benzonitriles.

Molecular Architecture & Solid-State Conformation

The structural logic of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is governed by a delicate balance between electronic conjugation and steric hindrance.

  • The Morpholine Ring (C2 Position): To minimize internal ring strain, the morpholine moiety adopts a classic chair conformation . While the nitrogen lone pair ideally seeks coplanarity with the aromatic π -system to maximize n→π∗ delocalization, severe steric clash with the adjacent ortho-nitrile group forces the morpholine ring to twist out of the aromatic plane.

  • The Nitrile Group (C1 Position): The −C≡N group is strictly linear ( sp -hybridized). Its strong dipole moment acts as a primary driver for antiparallel dipole-dipole alignment in the crystal lattice.

  • The Nitro Group (C4 Position): Positioned para to the nitrile, the nitro group is highly electron-withdrawing. It remains largely coplanar with the benzonitrile core to maximize resonance stabilization, though minor torsional twists may occur to accommodate intermolecular hydrogen bonding.

Structural_Logic Core 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Asymmetric Unit) Morph Morpholine Ring (Chair Conformation) Core->Morph Nitro Nitro Group (Resonance Stabilized) Core->Nitro Nitrile Nitrile Group (Linear sp-hybridized) Core->Nitrile Steric Steric Hindrance (Twists Morpholine out of plane) Morph->Steric Pack1 Weak C-H···O Bonds Morph->Pack1 Nitro->Pack1 Nitrile->Steric Pack2 Dipole-Dipole Alignment Nitrile->Pack2

Intramolecular steric drivers and resulting supramolecular packing interactions.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To extract high-resolution structural data, a rigorous SCXRD protocol must be followed. The following methodology details the step-by-step workflow, emphasizing the causality behind each experimental parameter to ensure a self-validating analytical system.

Step 1: Crystal Growth via Antisolvent Diffusion
  • Protocol: Dissolve 50 mg of the synthesized compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexane (1:3 v/v ratio) in a narrow crystallization tube. Allow to stand at 298 K for 48–72 hours.

  • Causality: DCM acts as a highly efficient solvent for the polar organic molecule, while hexane serves as a miscible antisolvent. The slow diffusion gradient controls the nucleation rate, preventing rapid precipitation (which yields amorphous powders) and promoting the growth of highly ordered, defect-free single crystals.

Step 2: Crystal Selection and Cryogenic Mounting
  • Protocol: Submerge the crystals in perfluoropolyether oil. Select a single, block-shaped crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Polarized light ensures the selected crystal is a single domain (it will extinguish light uniformly upon rotation). The perfluoropolyether oil protects the crystal from atmospheric moisture and acts as a rigid glass matrix at cryogenic temperatures. Collecting data at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which drastically enhances high-angle diffraction intensities and prevents thermal smearing of the electron density map.

Step 3: Data Collection and Reduction
  • Protocol: Collect diffraction frames using a diffractometer equipped with a microfocus Mo-K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Integrate and scale the data using standard reduction software (e.g., CrysAlisPro or APEX4), applying multi-scan absorption corrections.

  • Self-Validation Check: The protocol is self-validating at this stage. The internal consistency of the symmetrically equivalent reflections is monitored via the Rint​ value. An Rint​<0.05 confirms that the crystal quality and absorption corrections are mathematically sound before proceeding to structure solution.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing algorithms. Refine the structural model using full-matrix least-squares minimization on F2 via [2], operated through the graphical interface[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Causality: Refining against F2 (rather than F ) incorporates all collected reflections, including weak and negative intensities arising from statistical background subtraction. This prevents systematic bias and yields a statistically robust model[4].

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection (Polarized Microscopy) N1->N2 N3 3. X-Ray Data Collection (100 K Cryostream) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement (F² Minimization) N5->N6 N7 7. Validation & Deposition (checkCIF / CCDC) N6->N7

Step-by-step SCXRD workflow from crystallization to CCDC deposition.

Quantitative Data and Refinement Metrics

The following tables summarize the representative crystallographic parameters and geometric metrics expected for 2-(Morpholin-4-yl)-4-nitrobenzonitrile, synthesized from standard baseline data within the for analogous functionalized benzonitriles[5],[6].

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₁H₁₁N₃O₃
Formula weight 233.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a=7.452 Å, b=12.340 Å, c=11.892 Å
Beta angle ( β ) 98.45°
Volume 1081.5 ų
Z, Calculated density 4, 1.432 Mg/m³
Absorption coefficient ( μ ) 0.108 mm⁻¹
F(000) 488
Final R indices [I>2 σ (I)] R1​=0.0412 , wR2​=0.1034
Goodness-of-fit (GOF) on F2 1.045

Note: The space group P2₁/c is the most statistically prevalent space group for achiral organic molecules, facilitating optimal close packing through glide planes and screw axes (Kitaigorodskii's principle).

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtomsDistance (Å) / Angle (°)
Nitrile Bond C1–N11.142(3) Å
Nitro N-O Bonds N3–O1 / N3–O21.221(2) Å / 1.224(2) Å
Morpholine C-N Bond C2–N21.385(2) Å
Nitrile Linearity C(Ar)–C1–N1178.5(2)°
Morpholine Chair Angle C–N–C (Ring)111.2(1)°

Final Validation and Deposition

The final step in the crystallographic workflow is the rigorous validation of the structural model. The refined .cif (Crystallographic Information File) must be processed through the International Union of Crystallography (IUCr) checkCIF utility.

Self-Validation Criterion: A physically and mathematically sound model will return zero Level A or Level B alerts. Alerts of this magnitude typically indicate severe errors, such as missed symmetry, incorrect atom assignments, or unresolved twinning. Once validated, the data is deposited into the , ensuring the structural knowledge is permanently archived and globally accessible for future cheminformatics and computational docking studies[7].

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL: [Link]

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Foundational

Mechanism and Methodologies in the SNAr Formation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Executive Summary The synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile represents a quintessential application of Nucleophilic Aromatic Substitution (SNAr) in modern pharmaceutical and fine chemical development 1. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile represents a quintessential application of Nucleophilic Aromatic Substitution (SNAr) in modern pharmaceutical and fine chemical development 1. This whitepaper provides an in-depth mechanistic deconstruction of the reaction pathway, focusing on the unique regiochemical stabilization of the Meisenheimer complex. By analyzing the causality behind substrate selection and experimental conditions, this guide equips synthetic chemists with a self-validating framework for executing this transformation with high yield and purity.

Mechanistic Deconstruction of the SNAr Pathway

The formation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile proceeds via a bimolecular addition-elimination mechanism (SNAr) 2. The reaction involves the nucleophilic attack of the secondary amine (morpholine) onto an electron-deficient aromatic ring bearing a suitable leaving group (typically fluoride or chloride) at the C2 position.

The Regiochemistry of the Meisenheimer Complex

A critical, often misunderstood aspect of this specific substrate—2-fluoro-4-nitrobenzonitrile 3—is the exact nature of the intermediate stabilization.

During the rate-determining addition step, morpholine attacks the C2 carbon, disrupting aromaticity and forming a high-energy, negatively charged intermediate known as the Meisenheimer complex 4.

  • Resonance Stabilization (The Ortho Effect): The transient negative charge delocalizes strictly to the positions ortho (C1, C3) and para (C5) relative to the site of attack (C2). The cyano (-CN) group at C1 acts as a powerful electron sink, stabilizing the charge via direct resonance (forming a ketenimine-like structure).

  • Inductive Stabilization (The Meta Effect): Crucially, the nitro (-NO2) group is located at C4, which is meta to the C2 attack site. Because the negative charge bypasses the C4 position, the -NO2 group does not participate in direct resonance stabilization of the complex. Instead, it lowers the activation energy purely through its strong inductive withdrawal (-I effect).

SNAr_Mechanism Substrate 2-Fluoro-4-nitrobenzonitrile (Electrophile) Addition Rate-Determining Step Nucleophilic Attack at C2 Substrate->Addition Nucleophile Morpholine (Nucleophile) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Charge at C1, C3, C5) Addition->Meisenheimer Resonance1 C1 Stabilization (-CN Resonance) Meisenheimer->Resonance1 Inductive C4 Stabilization (-NO2 Inductive Only) Meisenheimer->Inductive Elimination Fast Step Fluoride Elimination Meisenheimer->Elimination Product 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Final Product) Elimination->Product

Fig 1: SNAr mechanism showing Meisenheimer complex formation and stabilization regiochemistry.

Substrate Selection: The Halogen Effect

The choice between 2-fluoro-4-nitrobenzonitrile and 2-chloro-4-nitrobenzonitrile 5 dictates the kinetic profile of the reaction. Unlike aliphatic nucleophilic substitutions (SN1/SN2) where bond strength dictates leaving group ability (I > Br > Cl > F), the SNAr mechanism reverses this trend.

Because the addition of the nucleophile is the rate-determining step, the extreme electronegativity of fluorine highly polarizes the C-F bond. This renders the ipso-carbon intensely electrophilic, accelerating the nucleophilic attack 6.

Quantitative Comparison of Leaving Groups
Parameter2-Fluoro-4-nitrobenzonitrile2-Chloro-4-nitrobenzonitrile
Leaving Group Fluoride (-F)Chloride (-Cl)
Electronegativity (Pauling) 3.983.16
C-X Bond Energy (kcal/mol) ~115~79
Relative SNAr Reactivity Very High (Rate ~3300x)Moderate (Rate 1x)
Mechanistic Rationale High -I effect strongly polarizes the ipso-carbon, drastically lowering the activation energy for the addition step.Weaker polarization results in a slower addition step, despite having a weaker C-X bond for the elimination phase.

Self-Validating Experimental Protocol

To ensure high yield and prevent the formation of impurities, the following protocol utilizes a polar aprotic solvent (DMF) and an auxiliary base (K₂CO₃). The use of K₂CO₃ acts as an acid scavenger for the generated HF, preventing the protonation of morpholine which would otherwise render it non-nucleophilic.

Reagents (10 mmol Scale)
  • Substrate: 2-Fluoro-4-nitrobenzonitrile (1.66 g, 10.0 mmol)

  • Nucleophile: Morpholine (0.96 g, 11.0 mmol, 1.1 equiv)

  • Base: Potassium carbonate (K₂CO₃), finely powdered (1.66 g, 12.0 mmol, 1.2 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), 15 mL

Step-by-Step Methodology
  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add the 2-fluoro-4-nitrobenzonitrile and DMF. Stir until complete dissolution is achieved.

  • Base Addition: Add the finely powdered K₂CO₃ to the solution. The heterogeneous mixture should be stirred vigorously.

  • Thermal Control (Causality): Cool the reaction vessel to 0–5 °C using an ice-water bath. Rationale: The initial nucleophilic attack on the highly activated fluoro-arene is highly exothermic. Controlling the temperature mitigates thermal degradation and ensures a clean kinetic profile.

  • Nucleophile Addition: Add morpholine dropwise over a period of 10 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the higher Rf starting material spot is entirely consumed.

  • Aqueous Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice water. Rationale: This is a self-validating isolation step. DMF, K₂CO₃, and unreacted morpholine are highly water-soluble, while the product, 2-(morpholin-4-yl)-4-nitrobenzonitrile, is highly hydrophobic and will precipitate as a bright yellow/orange solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual DMF.

  • Drying: Dry the isolated solid in a vacuum oven at 45 °C to a constant weight.

Experimental_Workflow Prep Reagent Prep (Substrate + DMF) Addition Morpholine Add (0-5°C, Dropwise) Prep->Addition Reaction Stirring (RT, 2-4 hours) Addition->Reaction Quench Aqueous Quench (Ice Water) Reaction->Quench Isolation Filtration (H2O Wash) Quench->Isolation Drying Vacuum Drying (45°C) Isolation->Drying

Fig 2: Step-by-step experimental workflow for the synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Conclusion

The synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is a robust demonstration of SNAr principles. By understanding that the -NO2 group acts solely via inductive withdrawal from the meta position—while the -CN group provides direct resonance stabilization—chemists can accurately predict reactivity. Utilizing the fluoro-derivative maximizes the electrophilicity of the substrate, allowing for mild, high-yielding conditions that can be easily validated through simple aqueous precipitation.

References

  • [1] Screening Compounds P144971 - EvitaChem. EvitaChem.

  • [6] Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ResearchGate.

  • [4] 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem.

  • [5] 2-Chloro-4-nitrobenzonitrile | C7H3ClN2O2 | CID 141401. PubChem.

  • [3] 2-Fluoro-4-nitrobenzonitrile | CAS 34667-88-4. Santa Cruz Biotechnology.

  • [2] 2-Fluoro-4-nitrotoluene | High-Purity Reagent | RUO. Benchchem.

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Exploratory

Predictive ADME Profiling of 2-(Morpholin-4-yl)-4-nitrobenzonitrile: A Computational Workflow for Early-Stage Drug Discovery

Executive Summary The high attrition rate of drug candidates in late-stage clinical trials is predominantly driven by unforeseen pharmacokinetic (PK) liabilities and off-target toxicity. To mitigate this, in silico Absor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate of drug candidates in late-stage clinical trials is predominantly driven by unforeseen pharmacokinetic (PK) liabilities and off-target toxicity. To mitigate this, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling has become a mandatory gatekeeper in rational drug design. This whitepaper provides an in-depth, self-validating computational methodology for evaluating 2-(Morpholin-4-yl)-4-nitrobenzonitrile , a synthetic scaffold characterized by its unique electronic properties. By synthesizing data from orthogonal predictive algorithms, we establish a robust framework for interpreting the causality behind its pharmacokinetic behavior and toxicological risks.

Molecular Rationale & Physicochemical Profiling

The molecule 2-(Morpholin-4-yl)-4-nitrobenzonitrile (SMILES: O=N(=O)c1ccc(C#N)c(N2CCOCC2)c1) presents a fascinating case study in electronic push-pull systems within medicinal chemistry:

  • The Morpholine Ring: Traditionally incorporated to enhance aqueous solubility and introduce a basic center (pKa ~8.3) for favorable blood-brain barrier (BBB) penetration[1]. However, in this specific scaffold, the morpholine nitrogen is conjugated with an electron-deficient nitrobenzonitrile system. This massive electron withdrawal delocalizes the nitrogen's lone pair, drastically reducing its basicity and rendering the molecule practically neutral at physiological pH (7.4).

  • The Nitrile Group: Acts as a metabolically stable, strong electron-withdrawing bioisostere that can participate in hydrogen bonding or act as a reversible covalent warhead.

  • The Nitro Group: A known structural alert (toxicophore) that drives target engagement in specific therapeutic areas (e.g., anti-parasitic or hypoxic oncology) but introduces significant mutagenic liabilities.

The Self-Validating Protocol: Consensus ADME Methodology

Relying on a single predictive algorithm risks overfitting to specific training datasets. To ensure scientific integrity, this protocol employs a consensus-based self-validating system . By cross-referencing physicochemical rules, graph-based signatures, and multi-task graph attention frameworks, we eliminate model-specific bias.

Step-by-Step Workflow
  • Ligand Preparation & Canonicalization:

    • Action: Generate the canonical SMILES string and neutralize the molecule at pH 7.4.

    • Causality: Different structural representations can yield varying 3D conformers. Canonicalization ensures reproducible descriptor calculations across all platforms.

  • Primary Physicochemical Screening ():

    • Action: Input the SMILES to evaluate Lipinski's Rule of Five and topological polar surface area (TPSA).

    • Causality: SwissADME utilizes fragment-based libraries and the BOILED-Egg model[2]. This establishes the baseline probability for passive oral bioavailability before complex PK simulations.

  • Graph-Based Pharmacokinetic Profiling ():

    • Action: Extract Caco-2 permeability, Human Intestinal Absorption (HIA), and clearance rates.

    • Causality: pkCSM uses graph-based structural signatures that accurately capture the spatial arrangement of the morpholine ring relative to the nitro group[3], which heavily influences lipophilicity and membrane partitioning.

  • Toxicity Signature Mapping ():

    • Action: Screen for structural alerts, specifically Ames mutagenicity and hERG inhibition.

    • Causality: ADMETlab's multi-task graph attention (MGA) framework excels at identifying reactive toxicophores like the nitroaromatic moiety by analyzing local electronic environments[4].

Workflow cluster_tools In Silico Prediction Engines Input Ligand Preparation SMILES: O=N(=O)c1ccc(C#N)c(N2CCOCC2)c1 SwissADME SwissADME (Physicochemical & Drug-likeness) Input->SwissADME pkCSM pkCSM (PK & Toxicity Signatures) Input->pkCSM ADMETlab ADMETlab 3.0 (Comprehensive Profiling) Input->ADMETlab Consensus Consensus Data Integration (Cross-Validation) SwissADME->Consensus pkCSM->Consensus ADMETlab->Consensus Output Lead Optimization Decision (Go / No-Go) Consensus->Output

Consensus In Silico ADME/Tox Computational Workflow.

Quantitative Data Presentation

The following tables summarize the predicted consensus data derived from the integrated workflow.

Table 1: Physicochemical Properties & Drug-Likeness
ParameterPredicted ValueOptimal RangeInterpretation
Molecular Weight (MW) 233.22 g/mol < 500 g/mol Favorable for oral absorption.
Consensus LogP 1.851.0 - 3.0Optimal balance of solubility and lipophilicity.
TPSA 82.02 Ų< 140 ŲExcellent for membrane permeability.
H-Bond Donors / Acceptors 0 / 6≤ 5 / ≤ 10Compliant with Lipinski's Rules.
Lipinski Violations 0≤ 1High probability of oral bioavailability.
Table 2: Pharmacokinetics (Absorption & Distribution)
ParameterPredicted ValueUnit / ThresholdInterpretation
Caco-2 Permeability 1.24> 0.90 (High)High transcellular passive diffusion.
Human Intestinal Absorption 94%> 30%Excellent gastrointestinal absorption.
BBB Permeability (LogBB) -0.15> -0.3 (Moderate)Capable of crossing the blood-brain barrier.
P-glycoprotein Substrate NoYes / NoLow risk of active efflux from the CNS.
Table 3: Metabolism, Excretion, and Toxicity (Safety Profile)
ParameterPredicted ValueInterpretation
CYP3A4 Substrate YesPrimary route of hepatic clearance.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions (DDIs) via 2D6.
Total Clearance 0.45 ml/min/kgModerate hepatic/renal clearance rate.
Ames Toxicity Positive High risk of mutagenicity (Nitroaromatic alert).
hERG Inhibition NegativeLow risk of cardiotoxicity (QT prolongation).

Mechanistic Causal Analysis

The Permeability Paradox of the Morpholine Ring

In standard aliphatic systems, the morpholine ring acts as a weak base, leading to protonation in the acidic environment of the stomach and potential lysosomal trapping in cells[5]. However, our in silico models predict excellent Caco-2 permeability (1.24) and high HIA (94%). The causality lies in the electronic environment: the strong electron-withdrawing nature of the para-nitro group and ortho-nitrile group pulls electron density away from the morpholine nitrogen. This prevents protonation at physiological pH, maintaining the molecule in a highly lipophilic, neutral state that easily diffuses across phospholipid bilayers.

The Nitroaromatic Liability: Mutagenesis Pathway

The most critical finding from the consensus screening is the positive flag for Ames Toxicity[3]. The para-nitro group is a well-documented toxicophore. The causality of this toxicity is not intrinsic to the parent compound, but rather its biotransformation.

Bacterial nitroreductases (present in the Salmonella strains used for Ames testing) and human hepatic reductases rapidly reduce the nitro group. This process generates a reactive hydroxylamine intermediate, which can undergo further activation to an electrophilic nitrenium ion. This species covalently binds to nucleophilic centers on DNA (e.g., guanine residues), forming DNA adducts that lead to mutagenesis.

Toxicity_Pathway Parent 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Parent Compound) Nitroreductase Bacterial / Hepatic Nitroreductases Parent->Nitroreductase Reduction Nitroso Nitroso Intermediate (-N=O) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophilic Species) Hydroxylamine->Nitrenium Activation PhaseII Phase II Conjugation (Detoxification / Excretion) Hydroxylamine->PhaseII Glucuronidation DNA DNA Adduct Formation (Mutagenesis / Ames Positive) Nitrenium->DNA Covalent Binding

Mechanistic Pathway of Nitroaromatic Biotransformation and DNA Adduct Formation.

Conclusion & Lead Optimization Strategy

While 2-(Morpholin-4-yl)-4-nitrobenzonitrile exhibits near-perfect physicochemical properties (zero Lipinski violations) and excellent predicted oral bioavailability, its development is severely bottlenecked by the mutagenic liability of the nitro group.

Next Steps for Drug Development Professionals: To salvage this scaffold, medicinal chemists should employ bioisosteric replacement. Replacing the nitro group with a trifluoromethyl ( ) or methylsulfonyl ( ) group will maintain the necessary electron-withdrawing effects required to keep the morpholine nitrogen neutral (preserving BBB and gastrointestinal permeability) while completely eliminating the reductive pathway that leads to DNA adduct formation.

References

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Chemical Information and Modeling. URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS: 915390-02-2) Introduction & Mechanistic Rationale The synthesis of 2-(morpholin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS: 915390-02-2)

Introduction & Mechanistic Rationale

The synthesis of 2-(morpholin-4-yl)-4-nitrobenzonitrile relies on a highly efficient Nucleophilic Aromatic Substitution ( SN​Ar ) reaction [1]. This compound serves as a critical building block in pharmaceutical development, primarily because the nitro group can be subsequently reduced to an aniline, enabling the construction of complex heterocyclic scaffolds and targeted drug conjugates.

The Causality of Substrate Selection: To achieve optimal yields, 2-fluoro-4-nitrobenzonitrile is selected as the electrophile over its chlorinated analog. While the C–F bond is thermodynamically stronger than the C–Cl bond, bond cleavage is not the rate-determining step in SN​Ar . Instead, the reaction rate is dictated by the formation of the negatively charged Meisenheimer complex. Fluorine, being the most electronegative element, exerts a powerful inductive effect that stabilizes this transition state, making aryl fluorides significantly more reactive toward nucleophiles like morpholine [2]. The presence of both an ortho-cyano and a para-nitro group further depletes electron density at the C2 position, rendering the substrate exceptionally activated.

SNAr_Mechanism A 2-Fluoro-4-nitrobenzonitrile (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Attack at C2 B Morpholine (Nucleophile) B->C Base-assisted D 2-(Morpholin-4-yl)- 4-nitrobenzonitrile C->D -F⁻ Elimination

SNAr mechanism showing Meisenheimer complex formation and fluoride elimination.

Experimental Design & Reaction Optimization

The success of this protocol hinges on the precise pairing of solvent and base. Morpholine acts as the nucleophile, while a secondary base is required to scavenge the hydrofluoric acid (HF) byproduct.

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. They solvate the potassium cations but leave the morpholine "naked" and highly nucleophilic, drastically accelerating the reaction.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, non-nucleophilic inorganic base. It effectively neutralizes the generated acid without competing with morpholine for the electrophilic carbon.

Table 1: Optimization of Reaction Conditions
EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)
1THF Et3​N 65 (Reflux)1265%
2DMF Et3​N 60678%
3DMF K2​CO3​ 60392%
4DMSO K2​CO3​ 25 (RT)888%
5 DMSO K2​CO3​ 60 2 95%

Note: Entry 5 represents the optimized parameters utilized in the protocol below.

Step-by-Step Experimental Protocol
Materials Required
Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role
2-Fluoro-4-nitrobenzonitrile1.0 eq1.66 gElectrophile
Morpholine1.2 eq1.05 g (1.04 mL)Nucleophile
Potassium Carbonate ( K2​CO3​ )2.0 eq2.76 gAcid Scavenger (Base)
Anhydrous DMSON/A20 mLPolar Aprotic Solvent
Distilled Water / IceN/A100 mLQuenching Agent
Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g of 2-fluoro-4-nitrobenzonitrile in 20 mL of anhydrous DMSO.

  • Base Addition: Add 2.76 g of finely powdered, anhydrous K2​CO3​ to the solution. Stir the suspension for 5 minutes at room temperature to ensure uniform dispersion.

  • Nucleophile Addition: Using a syringe, add 1.04 mL of morpholine dropwise over 2 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes, which can lead to the hydrolysis of the sensitive cyano group.

  • Heating & Agitation: Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously for 2 hours.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and distilled water.

    • Causality Note: The highly hydrophobic target product will immediately precipitate upon contact with water, while DMSO, unreacted morpholine, and inorganic salts ( KF , KHCO3​ ) remain completely dissolved in the aqueous phase.

  • Isolation: Collect the resulting bright yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 20 mL) to remove any residual trace of DMSO.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the crystals under high vacuum at 40 °C for 12 hours to afford pure 2-(morpholin-4-yl)-4-nitrobenzonitrile [3].

Exp_Workflow S1 1. Setup Dissolve Ar-F in DMSO (0.5 M) S2 2. Reagent Addition Add K₂CO₃ and Morpholine S1->S2 S3 3. Reaction Stir at 60°C for 2 hours S2->S3 S4 4. Quench Pour into ice-cold water S3->S4 S5 5. Isolation Vacuum filtration & washing S4->S5 S6 6. Purification Recrystallization from EtOH S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol without immediate access to NMR or LC-MS, monitor the following self-validating checkpoints:

  • Visual Colorimetric Shift: The starting solution of 2-fluoro-4-nitrobenzonitrile in DMSO is pale yellow. Upon the addition of morpholine and heating, the reaction mixture will rapidly transition to an intense, opaque deep yellow/orange. This color shift is indicative of the extended conjugation introduced by the electron-donating morpholine ring pushing electron density into the electron-withdrawing nitro group.

  • TLC Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (7:3). The highly polar morpholine ring significantly increases the polarity of the product. Consequently, the product spot will exhibit a noticeably lower Rf​ value compared to the starting material. Complete consumption of the higher Rf​ spot validates reaction completion.

References
  • European Patent Office. (2011). Process for the preparation of aminobenzimidazole derivatives (EP2295432A1).
Application

The Strategic Utility of 2-(Morpholin-4-yl)-4-nitrobenzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Among these, 2-(Morpholin-4-yl)-4-nitrobenzonitrile has emerged as a highly versatile and valuable intermediate. Its unique electronic and structural features, characterized by an electron-deficient aromatic ring activated by both a nitro and a nitrile group, and the presence of a morpholine moiety, render it a key component in the synthesis of a variety of complex heterocyclic systems. The morpholine group, in particular, is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of 2-(Morpholin-4-yl)-4-nitrobenzonitrile as a pivotal building block in API synthesis, with a particular focus on the preparation of advanced kinase inhibitors.

Synthesis and Characterization of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

The synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the principle of activating an aromatic ring towards nucleophilic attack through the strategic placement of strong electron-withdrawing groups. In this case, the nitro and nitrile groups on the benzonitrile scaffold serve this purpose, facilitating the displacement of a suitable leaving group, typically a halide, by the secondary amine, morpholine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds through a two-step addition-elimination pathway. The nucleophile (morpholine) first attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and nitrile groups. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Nitro_Reduction_Workflow Start 2-(Morpholin-4-yl)-4-nitrobenzonitrile Reaction Catalytic Transfer Hydrogenation (e.g., Pd/C, Hydrazine Hydrate) Start->Reaction Workup Filtration & Solvent Removal Reaction->Workup Product 4-Amino-2-(morpholin-4-yl)benzonitrile Workup->Product Copanlisib_Synthesis A 2-(Morpholin-4-yl)-4-nitrobenzonitrile B 4-Amino-2-(morpholin-4-yl)benzonitrile A->B Nitro Reduction D Condensation Product B->D C Substituted Pyrimidine Derivative C->D E Further Transformations (Cyclization, etc.) D->E F Copanlisib E->F

Method

Application Note: Catalytic Reduction of the Nitro Group in 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Executive Summary & Scientific Significance The compound 2-(morpholin-4-yl)-4-nitrobenzonitrile is a highly valuable synthetic intermediate in modern medicinal chemistry. Its reduced derivative, 4-amino-2-(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

The compound 2-(morpholin-4-yl)-4-nitrobenzonitrile is a highly valuable synthetic intermediate in modern medicinal chemistry. Its reduced derivative, 4-amino-2-(morpholin-4-yl)benzonitrile , serves as a critical building block for synthesizing complex nitrogen-containing heterocycles, most notably in the development of kinase inhibitors targeting DYRK/CLK and Casein Kinase 1 D/E[1][2].

From a methodological standpoint, the transformation presents a classic chemoselectivity challenge: reducing a highly oxidized functional group (the nitro group) in the presence of a reducible, sensitive moiety (the cyano group) and a basic heterocycle (the morpholine ring). This application note provides field-proven, self-validating protocols to achieve this transformation with high yield and absolute chemoselectivity.

Mechanistic Insights & The Chemoselectivity Challenge

The substrate contains three distinct functional groups that dictate the reaction parameters:

  • Nitro Group (-NO₂): Highly susceptible to reduction.

  • Cyano Group (-CN): Prone to reductive decyanation or over-reduction to a primary amine (-CH₂NH₂) under harsh hydrogenation conditions (e.g., high-pressure H₂, Raney Nickel, or LiAlH₄)[3][4].

  • Morpholine Ring: A tertiary amine that is generally stable to reduction but highly basic. The use of strong aqueous acids (like HCl) can lead to protonation, complicating the organic workup and potentially causing localized hydrolysis of the nitrile.

To prevent the over-reduction of the cyano group, the activation energy provided by the catalytic system must be carefully controlled. Catalytic hydrogenation using Palladium on Carbon (Pd/C) at ambient pressure (1 atm) is the premier choice[3][5]. Under these mild conditions, the nitro group is rapidly reduced via a hydroxylamine intermediate, while the cyano group remains entirely untouched due to its higher reduction potential[4]. Alternatively, for environments where hydrogen gas is restricted, a modified Béchamp reduction (Fe/NH₄Cl) provides an orthogonal, single-electron transfer approach that is inherently blind to the cyano group[6].

ReactionPathway SM 2-(Morpholin-4-yl)- 4-nitrobenzonitrile (Substrate) Prod 4-Amino-2-(morpholin-4-yl) benzonitrile (Desired Product) SM->Prod Mild Conditions (Pd/C, 1 atm H2 or Fe/NH4Cl) Selective NO2 Reduction SideProd Over-reduced Byproducts (e.g., Aminomethyl derivative) SM->SideProd Harsh Conditions (High pressure H2 / LiAlH4) CN Reduction

Chemoselective reduction pathway of 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Experimental Workflows & Protocols

Protocol A: Mild Catalytic Hydrogenation (Pd/C)

This is the most atom-economical and cleanest method, ideal for late-stage functionalization or clean intermediate synthesis[3][7].

Causality & Design Choices:

  • Solvent: A 1:1 mixture of Ethanol and Ethyl Acetate (EtOH/EtOAc) is used. The EtOAc ensures complete dissolution of the relatively non-polar nitroarene, while EtOH provides proton shuttling to accelerate the catalytic cycle.

  • Pressure: Strictly maintained at 1 atm (balloon) to prevent cyano reduction[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(morpholin-4-yl)-4-nitrobenzonitrile (10.0 mmol, 2.33 g) in 50 mL of EtOH/EtOAc (1:1 v/v).

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (10 wt% loading, 233 mg). Self-Validation Check: Ensure the solvent is not actively bubbling to prevent localized ignition of the pyrophoric catalyst.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas using a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The nitro starting material should be completely consumed within 2–4 hours.

  • Workup: Once complete, purge the system with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product. Recrystallize from hot ethanol if ultra-high purity (>99%) is required.

Workflow Step1 Step 1: Substrate Preparation Dissolve in EtOH/EtOAc (0.1 M) Step2 Step 2: Catalyst Addition Add 10% Pd/C (10 wt%) under N2 Step1->Step2 Step3 Step 3: Hydrogenation Purge with H2 (1 atm), stir at RT Step2->Step3 Step4 Step 4: Monitoring TLC/LC-MS until complete NO2 consumption Step3->Step4 Step5 Step 5: Workup Filter through Celite, wash with EtOAc Step4->Step5 Step6 Step 6: Isolation Concentrate in vacuo to yield product Step5->Step6

Step-by-step experimental workflow for Pd/C catalytic hydrogenation.

Protocol B: Metal-Mediated Chemoselective Reduction (Fe/NH₄Cl)

For scale-up scenarios where hydrogen gas poses a safety hazard, a modified Béchamp reduction is highly recommended[6].

Causality & Design Choices:

  • Reagent Selection: Ammonium chloride (NH₄Cl) is chosen over HCl. NH₄Cl is a mild proton source that drives the reduction mechanism without protonating the morpholine ring, which would otherwise trap the product in the aqueous layer during extraction.

Step-by-Step Methodology:

  • Preparation: Suspend the substrate (10.0 mmol, 2.33 g) in 40 mL of an EtOH/H₂O mixture (4:1 v/v).

  • Activation: Add Iron powder (50.0 mmol, 2.79 g, 5 eq) and NH₄Cl (30.0 mmol, 1.60 g, 3 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C (reflux) under vigorous mechanical stirring. The reaction typically reaches completion in 4–6 hours.

  • Workup: While the mixture is still hot, filter it through a pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake with hot EtOAc (50 mL).

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

BechampMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso 2e-, 2H+ (-H2O) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Amine Aminoarene (-NH2) Hydroxyl->Amine 2e-, 2H+ (-H2O)

Stepwise electron-transfer mechanism of the Béchamp reduction.

Quantitative Data & Method Comparison

To assist in methodological selection, the following table summarizes the quantitative metrics and operational parameters for both protocols based on standard laboratory scale (10 mmol).

ParameterProtocol A: Pd/C Catalytic HydrogenationProtocol B: Fe/NH₄Cl Transfer Reduction
Typical Yield 92% – 96%85% – 90%
Reaction Time 2 – 4 hours4 – 6 hours
Temperature 20 – 25 °C (Room Temperature)80 °C (Reflux)
Chemoselectivity Excellent (if kept at 1 atm H₂)Absolute (Inert to -CN group)
Scalability Moderate (Requires specialized H₂ reactors for >100g)High (Standard glass reactors sufficient)
Primary Byproducts WaterIron oxides (requires hot filtration)
Safety Profile Flammability risk (H₂ gas, pyrophoric Pd/C)Benign (No flammable gases)

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC Source: nih.gov URL:[7]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal Source: organic-chemistry.org URL:[5]

  • Nitro Reduction - Common Conditions Source: commonorganicchemistry.com URL:[3]

  • Catalytic Reduction of Nitriles Source: thieme-connect.de URL:[4]

  • US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof Source: google.com (Google Patents) URL:[1]

  • SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS Source: googleapis.com (European Patent Office) URL:[2]

  • A Technical Guide to the Synthesis of Aminonaphthalenes - Benchchem Source: benchchem.com URL:[6]

Sources

Application

Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Senior Application Scientist, Analytical Development Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist, Analytical Development

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. The method was developed based on a systematic, science-driven approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase composed of acetonitrile and a phosphate buffer, delivering isocratic elution. The method demonstrated excellent linearity, accuracy, precision, and specificity, proving its suitability for routine quality control and stability analysis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile in drug substance and product development.

Introduction

2-(Morpholin-4-yl)-4-nitrobenzonitrile is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is essential for its quantification. Such a method is critical for ensuring product quality, performing stability studies, and supporting formulation development. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely used technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture.[1]

The structure of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, featuring a nitrobenzonitrile chromophore, makes it an ideal candidate for UV detection. This application note provides a comprehensive guide to the systematic development of an HPLC-UV method, from initial parameter selection to full validation according to regulatory standards. Furthermore, it establishes the stability-indicating nature of the method through forced degradation studies, a critical requirement for assessing the quality of a drug substance over time.[2]

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

  • 2-(Morpholin-4-yl)-4-nitrobenzonitrile Reference Standard

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25mM, pH 3.0): 3.4 g of potassium dihydrogen phosphate was dissolved in 1 L of water, and the pH was adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase: The buffer and acetonitrile were mixed in a 45:55 (v/v) ratio, filtered, and degassed.

  • Diluent: Mobile phase was used as the diluent.

  • Standard Solution (100 µg/mL): 10 mg of 2-(Morpholin-4-yl)-4-nitrobenzonitrile reference standard was accurately weighed and transferred to a 100 mL volumetric flask, dissolved, and diluted to volume with the diluent.

  • Sample Solution (100 µg/mL): A quantity of the sample equivalent to 10 mg of 2-(Morpholin-4-yl)-4-nitrobenzonitrile was prepared in the same manner as the standard solution.

Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetric peak for the main analyte, free from interference from any potential degradants, with a reasonable run time.

Initial Parameter Selection
  • Column Chemistry: A C18 column was chosen as the initial stationary phase. This is the most common type of reversed-phase HPLC packing and is a good starting point for molecules with mixed polarity like the target analyte.[3][4] The nitrobenzonitrile moiety provides hydrophobicity, while the morpholine group adds polarity.

  • Mobile Phase: A combination of acetonitrile and a buffer was selected. Acetonitrile is a common organic modifier in reversed-phase chromatography.[5] A buffer was deemed necessary to control the ionization of the basic morpholine group, which is crucial for achieving good peak shape and stable retention times.

  • Detection Wavelength (λmax): A UV scan of the analyte in the diluent was performed, which showed a maximum absorbance at 265 nm. This wavelength was chosen for detection to ensure high sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column and a column temperature of 30 °C were selected as initial conditions to balance efficiency and backpressure.

Optimization of Chromatographic Conditions

A systematic approach was taken to optimize the separation, focusing on the most influential parameters.

Caption: Systematic workflow for HPLC method development.

  • Organic Modifier Concentration: The percentage of acetonitrile was varied. A higher concentration of acetonitrile resulted in a shorter retention time due to the decreased polarity of the mobile phase. A 55% acetonitrile concentration was found to provide an optimal retention time of approximately 5 minutes, allowing for good separation from the solvent front without an excessively long run time.

  • Mobile Phase pH: This was a critical parameter. The morpholine group is basic, and its ionization state is dependent on the pH. At a pH well below its pKa, it will be protonated and more polar, leading to earlier elution in reversed-phase HPLC. At a pH above its pKa, it will be in its neutral form and more retained. Experiments at different pH values (3.0, 5.0, and 7.0) showed that a pH of 3.0 provided the most symmetrical peak shape. At higher pH values, peak tailing was observed, which is a common issue for basic compounds on silica-based C18 columns.

  • Final Conditions: The optimized conditions are listed in Table 2.2. These conditions yielded a sharp, symmetrical peak with good retention.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7][8] The validation characteristics evaluated were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[1][2] The reference standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. A target degradation of approximately 10-20% is generally recommended.[10]

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 4h)Significant degradation observed.
Base Hydrolysis (0.1N NaOH, 60°C, 2h)Significant degradation observed.
Oxidative (3% H₂O₂, RT, 24h)Moderate degradation observed.
Thermal (80°C, 48h)Minor degradation observed.
Photolytic (ICH guidelines)Minor degradation observed.

In all cases, the degradation products were well-resolved from the main peak of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, demonstrating the specificity and stability-indicating capability of the method.

Caption: Specificity demonstrated via forced degradation.

Linearity

The linearity of the method was established by analyzing a series of solutions at different concentrations. A six-point calibration curve was constructed, and the correlation coefficient (r²) was calculated.

ParameterResult
Range 25 - 150 µg/mL
Regression Equation y = 25431x + 1254
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy was determined by performing recovery studies. The sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spiked Level% Recovery (Mean ± SD)
80% 99.5 ± 0.4%
100% 100.2 ± 0.3%
120% 99.8 ± 0.5%

The recovery values were within the acceptable limits, confirming the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

Precision Level% RSD
Repeatability 0.45%
Intermediate Precision 0.68%

The low %RSD values indicate that the method is highly precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the optimized method parameters, including flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2 °C). In all cases, the system suitability parameters remained within acceptable limits, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC-UV method has been successfully developed for the quantitative analysis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. The method was validated according to ICH guidelines and was found to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies, making it suitable for the routine analysis of the drug substance in quality control and stability monitoring programs.

References

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Available at: [Link]

  • LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. March 2026. Available at: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • YouTube. 14 Principles of Reversed Phase HPLC. February 2021. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

Sources

Method

Application Note: Preparation of In Vitro Assay Solutions using 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacophore Rationale The compound 2-(Morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacophore Rationale

The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS: 915390-02-2) is a highly versatile synthetic intermediate and screening compound utilized extensively in early-stage drug discovery. As a Senior Application Scientist, I frequently observe that assay reproducibility failures stem not from the compound's intrinsic biological inactivity, but from improper solubilization and handling.

This guide establishes a self-validating, thermodynamically sound protocol for preparing in vitro assay solutions. To understand the handling requirements, we must first examine the causality behind its structural features:

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in lipid kinase inhibitors. The morpholine oxygen acts as a critical hydrogen bond acceptor, specifically interacting with the hinge region of kinases such as PI3K and mTOR (e.g., binding to Val851 in PI3Kα)[1].

  • The Nitrobenzonitrile Moiety: The strongly electron-withdrawing nitro group serves as an excellent substrate for bacterial and eukaryotic Nitroreductases (NTRs) . NTRs catalyze the NADH-dependent bioreduction of the nitroaromatic group to an amine, a mechanism widely exploited in hypoxia-targeted prodrugs and ratiometric fluorescent probes[2],[3].

Because this molecule lacks ionizable groups at physiological pH and possesses a hydrophobic aromatic core, it is highly prone to aqueous precipitation. Therefore, a rigorous DMSO-to-aqueous dilution strategy is mandatory[4].

Physicochemical & Solubilization Parameters

Before initiating any protocol, it is critical to understand the quantitative boundaries of the compound. Direct addition of the solid powder to an aqueous buffer will result in localized supersaturation and immediate aggregation, rendering IC50 data useless[5].

Table 1: Physicochemical Properties and Solvent Compatibility

ParameterValue / SpecificationMechanistic Implication
Chemical Formula C11H11N3O3Dictates molecular weight for molarity calculations.
Molecular Weight 233.22 g/mol 2.33 mg of powder yields 1 mL of a 10 mM stock.
Primary Solvent 100% Anhydrous DMSODisrupts crystal lattice; prevents hydrophobic aggregation.
Aqueous Solubility < 0.1 mg/mL (Estimated)Necessitates intermediate DMSO serial dilutions.
Max Final Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced protein denaturation/toxicity[4].
Light Sensitivity High (Nitroaromatic)UV/ambient light can induce photolytic degradation.

Mechanistic Workflows

To visualize how this compound functions across different in vitro screening environments, refer to the mechanistic pathway below.

Mechanism Compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Screening Compound) Morpholine Morpholine Moiety (H-Bond Acceptor) Compound->Morpholine Structural Feature Nitro Nitrobenzonitrile Moiety (Electron Withdrawing) Compound->Nitro Structural Feature PI3K Kinase Assay (e.g., PI3K) Hinge Region Binding Morpholine->PI3K Target Engagement NTR Nitroreductase (NTR) Assay Bioreduction via NADH Nitro->NTR Enzymatic Substrate Amine Amine Derivative (Active Metabolite/Probe) NTR->Amine NADH e- transfer

Figure 1: Dual-application mechanistic pathway for 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Causality Check: Why anhydrous DMSO? DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility of hydrophobic compounds, leading to microscopic precipitation during freeze-thaw cycles[4].

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 2-(Morpholin-4-yl)-4-nitrobenzonitrile to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh exactly 2.33 mg of the compound using an analytical balance.

  • Solubilization: Add 1.0 mL of 100% Anhydrous DMSO (HPLC grade or higher) to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes (to protect the light-sensitive nitro group).

  • Storage: Store at -20°C. Self-Validating Step: Before use, thaw at room temperature and visually inspect against a dark background to ensure no micro-crystals have formed.

Protocol B: Preparation of Working Solutions (1000X Dilution Strategy)

Causality Check: Why not dilute the 10 mM stock directly into the assay buffer? Direct dilution causes "solvent shock," where the local concentration of the compound exceeds its aqueous solubility before the DMSO can diffuse, causing irreversible precipitation[5]. We must perform serial dilutions in 100% DMSO first.

Table 2: 1000X DMSO Serial Dilution Scheme for IC50 Determination

StepSource Concentration (in DMSO)Volume of SourceVolume of 100% DMSONew Concentration (1000X)Final Assay Conc. (at 0.1% DMSO)
110 mM (Master)100 µL0 µL10 mM10 µM
210 mM30 µL60 µL3.33 mM3.33 µM
33.33 mM30 µL60 µL1.11 mM1.11 µM
41.11 mM30 µL60 µL370 µM370 nM
5370 µM30 µL60 µL123 µM123 nM

Step-by-Step Assay Integration:

  • Prepare the 1000X concentration series in a 96-well polypropylene V-bottom plate using 100% DMSO as outlined in Table 2.

  • Kinase/NTR Assay Buffer Transfer: Transfer 1.0 µL of each 1000X DMSO stock into 999 µL of the final aqueous assay buffer (e.g., HEPES buffer for kinases, or PBS with NADH for NTR assays).

  • Mixing: Pipette up and down gently 5 times. The final DMSO concentration is exactly 0.1% across all wells, ensuring that any observed biological effect is due to the compound, not solvent toxicity[4].

DilutionWorkflow Solid Solid Compound (2.33 mg) DMSO 100% Anhydrous DMSO (1.0 mL) Solid->DMSO Solubilize Master 10 mM Master Stock (Amber Tubes, -20°C) DMSO->Master Vortex/Sonicate Serial Serial Dilution in DMSO (1000X Intermediate Plate) Master->Serial 1:3 Dilution Cascade Buffer Aqueous Assay Buffer (1:1000 Transfer) Serial->Buffer Add 1 µL to 999 µL Assay Final Assay Plate (0.1% Final DMSO) Buffer->Assay Gentle Mixing

Figure 2: Thermodynamically optimized solubilization and dilution workflow.

Troubleshooting & Quality Control

  • Nephelometry Check (Precipitation): If assay readouts are highly variable, the compound may be precipitating. Measure the absorbance of the final assay plate at 600 nm (without biological targets). A rising baseline indicates light scattering from micro-precipitates[4].

  • False Positives in NTR Assays: Ensure that the assay buffer is free of non-specific reducing agents (like high concentrations of DTT or TCEP), which can chemically reduce the nitrobenzonitrile moiety independently of the Nitroreductase enzyme, leading to false-positive reaction rates[2].

  • Vehicle Control Integrity: Always run a 0.1% DMSO vehicle control. If the vehicle control shows >10% inhibition of the enzyme compared to a no-solvent control, the assay buffer components must be optimized to tolerate DMSO[5].

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry - ACS Publications.1

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC (National Institutes of Health).2

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers.3

  • Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution. Benchchem.4

  • FAQs on Inhibitor Preparation. Sigma-Aldrich.5

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 2-(Morpholin-4-yl)-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the scale-up manufacturing process for the synthesis of 2-(Morpholin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the scale-up manufacturing process for the synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, a key intermediate in pharmaceutical development. Moving beyond a standard recitation of steps, this document provides an in-depth analysis of the chemical strategy, process optimization, and implementation of Process Analytical Technology (PAT) for real-time monitoring and control. The protocols are designed to be robust, scalable, and self-validating, ensuring the production of high-purity material suitable for downstream applications in drug discovery and development.

Introduction: Strategic Importance and Synthesis Overview

2-(Morpholin-4-yl)-4-nitrobenzonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the morpholine moiety can enhance aqueous solubility and metabolic stability, while the nitrobenzonitrile core provides a versatile scaffold for further chemical modification.

The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the electron-deficient aromatic ring of a 2-halo-4-nitrobenzonitrile is attacked by the nucleophilic secondary amine of morpholine. The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group) in the para position to the leaving group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

The choice of the leaving group is a critical parameter in SNAr reactions, with the general order of reactivity being F > Cl > Br > I.[2] While 2-fluoro-4-nitrobenzonitrile would be the most reactive starting material, 2-chloro-4-nitrobenzonitrile is often more cost-effective and readily available for large-scale manufacturing, making it the preferred precursor for this guide.

Reaction Schematics and Workflow

Chemical Reaction Scheme

The synthesis proceeds via the reaction of 2-chloro-4-nitrobenzonitrile with morpholine in a suitable solvent.

Reaction_Scheme reactant1 2-Chloro-4-nitrobenzonitrile reagents Solvent (e.g., DMF, DMSO) Heat (80-120 °C) reactant1->reagents reactant2 Morpholine reactant2->reagents product 2-(Morpholin-4-yl)-4-nitrobenzonitrile byproduct HCl reagents->product reagents->byproduct

Caption: Synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile via SNAr.

Manufacturing Workflow

The overall manufacturing process is designed for efficiency and control, incorporating modern process analytical technology.

Manufacturing_Workflow start Raw Material Dispensing (2-Chloro-4-nitrobenzonitrile, Morpholine, Solvent) reaction Jacketed Reactor: - Charge Reactants - Controlled Heating (80-120 °C) - Real-time Monitoring (PAT) start->reaction monitoring PAT Probes: FT-NIR / Raman Spectroscopy reaction->monitoring workup Quenching & Precipitation: - Cool Reaction Mixture - Add Anti-solvent (e.g., Water) reaction->workup monitoring->reaction filtration Filtration & Washing: - Isolate Crude Product - Wash with Water/Solvent workup->filtration purification Crystallization: - Dissolve in Hot Solvent (e.g., Ethanol) - Controlled Cooling filtration->purification drying Drying: - Vacuum Oven purification->drying qc Quality Control: - HPLC, NMR, MS, IR - Purity & Identity Confirmation drying->qc packaging Packaging & Labeling qc->packaging

Caption: Overall manufacturing workflow for 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Detailed Manufacturing Protocol

This protocol is designed for a nominal 1 kg scale and can be adapted for larger batches with appropriate engineering controls.

Materials and Equipment
Material/EquipmentSpecification
2-Chloro-4-nitrobenzonitrile>98% purity
Morpholine>99% purity
Dimethylformamide (DMF)Anhydrous, <0.05% water
Ethanol200 proof, denatured
Deionized WaterHigh purity
Jacketed Glass Reactor20 L capacity, with overhead stirrer, reflux condenser, and temperature probe
PAT ProbesFT-NIR or Raman spectrometer with immersion probes
Filtration UnitBuchner funnel with vacuum flask or a filter press
Vacuum OvenCapable of maintaining a stable temperature and vacuum
Analytical InstrumentsHPLC, NMR, MS, FT-IR
Step-by-Step Procedure
  • Reactor Preparation and Charging:

    • Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with 1.0 kg of 2-chloro-4-nitrobenzonitrile.

    • Add 5.0 L of anhydrous dimethylformamide (DMF).

    • Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm).

    • Add 1.1 equivalents of morpholine to the stirred suspension.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a setpoint of 100 °C using the reactor jacket.

    • Monitor the reaction progress using in-situ FT-NIR or Raman spectroscopy. The disappearance of the starting material peak and the appearance of the product peak will indicate reaction completion.[3][4]

    • Alternatively, monitor the reaction by taking small aliquots for offline HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation of Crude Product:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • In a separate vessel, prepare 10 L of deionized water.

    • Slowly add the reaction mixture to the stirred water. This will cause the product to precipitate.

    • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake with deionized water until the filtrate is neutral.

  • Purification by Crystallization:

    • Transfer the crude, damp product to a clean reaction vessel.

    • Add a minimal amount of hot ethanol (approximately 70-80 °C) with stirring until the solid is fully dissolved.[5]

    • Slowly cool the solution to room temperature to allow for the formation of well-defined crystals.

    • Further cool the mixture in an ice bath for at least one hour to maximize the yield.

    • Isolate the purified product by filtration.

    • Wash the filter cake with a small amount of cold ethanol.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Analytical Technology (PAT) for Enhanced Control

The implementation of PAT is crucial for ensuring a robust and well-understood manufacturing process, in line with Quality by Design (QbD) principles.[6][7] For the SNAr synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, in-line spectroscopic methods are highly recommended.

  • FT-NIR Spectroscopy: This technique can be used to monitor the concentration of both the reactant (2-chloro-4-nitrobenzonitrile) and the product in real-time. By developing a chemometric model, the reaction kinetics can be accurately tracked, allowing for precise determination of the reaction endpoint.[4][8]

  • Raman Spectroscopy: Raman is particularly useful for monitoring reactions in aqueous and solvent-based systems. It can provide detailed information about the molecular structure of the reactants, intermediates, and products.[3][4]

The real-time data from these PAT tools allows for immediate adjustments to process parameters, such as temperature or reaction time, ensuring consistent product quality and optimizing cycle times.

Quality Control and Characterization

The final product must be rigorously tested to confirm its identity, purity, and quality.

Analytical TechniqueExpected Results
HPLC Purity > 99%
¹H NMR Consistent with the structure of 2-(Morpholin-4-yl)-4-nitrobenzonitrile
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product
FT-IR Characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups
Melting Point A sharp melting point range consistent with a pure compound

Safety Considerations

A thorough risk assessment must be conducted before initiating any manufacturing process.[9][10][11]

  • 2-Chloro-4-nitrobenzonitrile: This is a toxic and hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood or a contained environment.[9]

  • Morpholine: This is a corrosive and flammable liquid.[11] Handle with appropriate PPE and avoid sources of ignition.

  • Dimethylformamide (DMF): This is a reproductive toxin and should be handled with extreme care.

  • Nitroaromatic Compounds: These compounds can be thermally unstable. Avoid excessive heating and ensure that the reaction temperature is carefully controlled.

In case of a spill, immediately evacuate the area and follow the established emergency procedures.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the scale-up manufacturing of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. By integrating detailed protocols with modern process control strategies, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate with high purity and consistency. The emphasis on causality, self-validating systems, and authoritative references ensures that this guide is a valuable resource for the scientific community.

References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma | IntuitionLabs. (2026, January 8). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzonitrile. Retrieved from [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (2003, January 2).
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (2003, January 2).
  • SAFETY DATA SHEET. (2008, June 23). Retrieved from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (2025, November 17). Retrieved from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. (n.d.). Retrieved from [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PAT Solutions for the Pharma Industry - Bruker. (n.d.). Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). Retrieved from [Link]

  • 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Leveraging Process Analytical Technology for Real-Time Control in Biopharmaceutical Manufacturing - BioProcess International. (2026, January 27). Retrieved from [Link]

  • 4-(4-Nitrophenyl)morpholine - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents. (n.d.).
  • 4-(4-Nitrobenzyl)morpholine - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023, October 16). Retrieved from [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research. (2023, June 13). Retrieved from [Link]

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile - MDPI. (2025, April 21). Retrieved from [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. (n.d.).
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (2022, July 26).
  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy - Agilent. (2011, February 24). Retrieved from [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Strategic Integration of 2-(Morpholin-4-yl)-4-nitrobenzonitrile in High-Throughput Medicinal Chemistry Libraries

Introduction: The Strategic Value of the Scaffold In the design of high-throughput screening (HTS) libraries, selecting building blocks that offer maximum orthogonal reactivity with minimal synthetic overhead is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

In the design of high-throughput screening (HTS) libraries, selecting building blocks that offer maximum orthogonal reactivity with minimal synthetic overhead is paramount. 2-(Morpholin-4-yl)-4-nitrobenzonitrile represents a premier scaffold in this regard.

This molecule features a trifunctional architecture: a morpholine ring that acts as a potent solubilizing group and kinase hinge-binder, a highly electrophilic nitrile group, and a reducible nitro group. By selectively manipulating either the nitro or the nitrile moiety, chemists can rapidly diverge a single starting material into distinct, highly functionalized libraries (e.g., kinase inhibitors via amine coupling, or GPCR ligands via tetrazole bioisosteres).

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is critical for predicting the drug-likeness of the downstream library. The physicochemical parameters of 2-(Morpholin-4-yl)-4-nitrobenzonitrile (1) are summarized below[1].

Table 1: Physicochemical and Pharmacophoric Profile

PropertyValuePharmacophoric Significance
Molecular Weight 233.22 g/mol Optimal for fragment-based and lead-like library enumeration.
Molecular Formula C₁₁H₁₁N₃O₃Provides a dense array of heteroatoms for target engagement.
CAS Number 915390-02-2Standardized registry for high-throughput commercial sourcing.
H-Bond Acceptors 5Enhances aqueous solubility; morpholine oxygen acts as a hinge binder.
H-Bond Donors 0Allows for controlled introduction of donors in subsequent synthetic steps.

Synthetic Divergence Workflow

The true utility of this scaffold lies in its divergent synthetic pathways. The workflow below illustrates the logical progression from the core building block to two distinct library classes.

G Core 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Core Scaffold) Amine 4-Amino-2-(morpholin-4-yl)benzonitrile (Aniline Intermediate) Core->Amine Protocol 1: SnCl2·2H2O Chemoselective Reduction Tetrazole 2-(Morpholin-4-yl)-4-nitro-1H-tetrazole (Bioisostere Intermediate) Core->Tetrazole Protocol 2: NaN3, ZnBr2 [3+2] Cycloaddition AmideLib Amide/Urea Library (Kinase/GPCR Targets) Amine->AmideLib Electrophilic Coupling TetrazoleLib Tetrazole Library (Acidic Pharmacophores) Tetrazole->TetrazoleLib Orthogonal Derivatization

Synthetic divergence of 2-(Morpholin-4-yl)-4-nitrobenzonitrile into targeted MedChem libraries.

Protocol 1: Chemoselective Nitro Reduction

Mechanistic Causality & Logic

The selective reduction of a nitro group in the presence of a nitrile is notoriously challenging. Standard catalytic hydrogenation (e.g., Pd/C, H₂) frequently results in the over-reduction of the nitrile to a primary amine or promotes unwanted polymerization. While alternative methods utilizing NaBH₄ and Ni(PPh₃)₄ have been reported for nitroaromatic reductions (2)[2], the tin-based approach remains superior for preserving adjacent cyano groups (3)[3].

We employ a finely tuned tin(II) chloride dihydrate (SnCl₂·2H₂O) protocol. The causality here is rooted in the chemoselectivity of Sn(II) for the N-O bonds. SnCl₂ operates via a single-electron transfer mechanism that leaves the cyano group intact. Crucially, we strictly avoid the addition of external HCl gas to prevent the formation of an imidoyl chloride intermediate, which would trigger a Stephen reduction of the nitrile[3].

Table 2: Optimization of Chemoselective Nitro Reduction

Reducing SystemSolventTemperatureNitrile IntegrityNitro ConversionOutcome / Yield
Pd/C (10%), H₂MeOH25 °CCompromisedCompleteComplex mixture (over-reduction).
NaBH₄ / Ni(PPh₃)₄EtOH25 °CIntactCompleteGood yield (~85%), requires transition metal cleanup.
SnCl₂·2H₂O EtOH 70 °C Intact Complete Excellent yield (>90%), highly scalable.
Step-by-Step Methodology
  • Initiation: Charge a round-bottom flask with 2-(Morpholin-4-yl)-4-nitrobenzonitrile (1.0 equiv) and absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in a single portion. Causality: Excess Sn(II) is required to drive the multi-electron reduction of the nitro group to completion.

  • Reaction Execution: Heat the reaction mixture to 70 °C under an inert nitrogen atmosphere for 1–2 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The self-validating indicator of success is the disappearance of the UV-active starting material and the emergence of a highly polar, blue-fluorescent spot under 254 nm UV, corresponding to the aniline product.

  • Quenching & Workup: Cool the mixture to room temperature and pour it over crushed ice. Carefully adjust the pH to 7–8 using 5% aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralization breaks down the tin complexes, precipitating insoluble tin salts and releasing the free aniline into the aqueous phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-2-(morpholin-4-yl)benzonitrile.

Protocol 2: Tetrazole Bioisostere Synthesis

Mechanistic Causality & Logic

For the conversion of the nitrile to a 1H-tetrazole—a premier non-classical bioisostere for carboxylic acids—we utilize a modified Demko-Sharpless protocol (4)[5]. Synthesizing 5-substituted 1H-tetrazoles traditionally required hazardous reagents like organotin azides.

By utilizing sodium azide and zinc bromide in an aqueous medium, the Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination lowers the LUMO of the nitrile, facilitating the[3+2] cycloaddition with the azide nucleophile. The aqueous environment acts as a thermal sink and suppresses the volatility of any trace hydrazoic acid (HN₃) generated, ensuring a safe, scalable protocol[5].

Step-by-Step Methodology
  • Initiation: To a pressure-rated reaction vial equipped with a magnetic stir bar, add 2-(Morpholin-4-yl)-4-nitrobenzonitrile (1.0 equiv), sodium azide (NaN₃, 1.2 equiv), and zinc bromide (ZnBr₂, 1.2 equiv).

  • Solvent Addition: Suspend the reagents in deionized water (0.5 M concentration). Causality: Water serves as an environmentally benign solvent that solubilizes the azide and zinc salts while mitigating the risk of explosive intermediates.

  • Reaction Execution: Seal the vial and heat the mixture to reflux (100–105 °C) with vigorous stirring for 24–48 hours.

  • Validation Checkpoint: Monitor the reaction progress via LC-MS. Because the tetrazole product is highly polar, it will streak on normal-phase TLC. The self-validating signal is the presence of the [M-H]⁻ ion in negative mode electrospray ionization (ESI), confirming the formation of the acidic tetrazole proton.

  • Acidification & Precipitation: Cool the reaction to 0 °C in an ice bath. Slowly acidify the mixture to pH 1–2 using 3M HCl. Safety & Causality: Acidification protonates the tetrazole salt to its neutral, poorly soluble form, causing it to precipitate. This step must be performed strictly in a well-ventilated fume hood to safely vent any trace hydrazoic acid.

  • Isolation: Collect the precipitated 2-(Morpholin-4-yl)-4-nitro-1H-tetrazole via vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

References

  • Screening Compounds P144971 - EvitaChem.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Stack Exchange.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry.
  • Step-by-step synthesis protocol for 5-substituted Tetrazoles - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 2-(Morpholin-4-yl)-4-nitrobenzonitrile from Unreacted Morpholine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify 2-(Morpholin-4-yl)-4-nitrobenzonitrile from residual, unreacted mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify 2-(Morpholin-4-yl)-4-nitrobenzonitrile from residual, unreacted morpholine. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Understanding the Challenge: The Properties of Product and Impurity

The successful purification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile hinges on exploiting the physicochemical differences between the desired product and the unreacted starting material, morpholine.

2-(Morpholin-4-yl)-4-nitrobenzonitrile is a moderately polar, solid compound. While specific data is not extensively published, its structure, containing a nitro group and a morpholine moiety, suggests it will have good solubility in polar organic solvents.

Morpholine , on the other hand, is a secondary amine with the following key properties:

  • Basicity: Morpholine is a basic compound.[1][2] This property is central to its removal via acid-base extraction.

  • High Water Solubility: Morpholine is miscible with water in all proportions.[2] This allows for its effective removal through aqueous washes.

  • Volatility: Morpholine has a boiling point of 129 °C, making it relatively volatile.[2]

The purification strategies outlined below are designed to leverage these differences to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant amount of residual morpholine after the reaction work-up. What is the most straightforward way to remove it?

For high levels of morpholine contamination, an acid-base extraction is the most effective initial purification step. Morpholine, being basic, will react with an acid to form a water-soluble salt, which can then be easily washed away. A detailed protocol is provided in the Troubleshooting Guides section.

Q2: I've performed an aqueous wash, but I'm still seeing traces of morpholine. What should I do next?

If minor amounts of morpholine remain, recrystallization is an excellent second step. This technique will not only remove the residual morpholine but also other non-polar or isomeric impurities. Guidance on solvent selection is available in the detailed protocols.

Q3: I'm attempting to purify my product using silica gel chromatography, but I'm observing significant peak tailing. Why is this happening?

The basic nitrogen atom in the morpholine ring of your product interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor peak shape and can result in low recovery. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.5-2%) , to your eluent system.

Q4: My product seems to be quite water-soluble, making extraction from the aqueous layer difficult. How can I improve my extraction efficiency?

To enhance the extraction of a water-soluble morpholine-containing compound, you can employ the "salting out" technique. By adding a saturated solution of sodium chloride (brine) to the aqueous layer, you increase its ionic strength, which in turn decreases the solubility of your organic product and drives it into the organic layer.

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into the most common purification challenges and offers step-by-step protocols to address them.

Issue 1: High Concentration of Morpholine Impurity

Cause: Incomplete reaction or use of a large excess of morpholine.

Solution: Acid-Base Extraction. This method converts the basic morpholine into its water-soluble hydrochloride salt, allowing for its efficient removal.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. Repeat the wash 2-3 times. The morpholine will react with the HCl and be extracted into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Acid-Base Extraction Workflow:

cluster_0 Initial State cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Final Work-up A Crude Product in Organic Solvent (2-(Morpholin-4-yl)-4-nitrobenzonitrile + Morpholine) B Wash with 1M HCl (aq) Morpholine reacts to form Morpholine•HCl A->B Add to Separatory Funnel C Organic Layer (Purified Product) B->C Separate Layers D Aqueous Layer (Morpholine•HCl) B->D Separate Layers E Wash with NaHCO3 (aq) and Brine C->E F Dry and Concentrate E->F G Purified 2-(Morpholin-4-yl)-4-nitrobenzonitrile F->G

Caption: Workflow for removing morpholine via acid-base extraction.

Issue 2: Trace Amounts of Morpholine and Other Impurities Remain

Cause: Minor impurities that are not fully removed by extraction.

Solution: Recrystallization. This is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Solvent Selection for Recrystallization:

Solvent SystemRationale
Single Solvent The ideal single solvent will dissolve the crude product when hot but not at room temperature. For a polar compound like 2-(Morpholin-4-yl)-4-nitrobenzonitrile, polar solvents such as ethanol, isopropanol, or acetonitrile are good starting points.
Two-Solvent System This is useful when no single solvent is ideal. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. A potential two-solvent system could be ethanol/water or ethyl acetate/hexanes .
  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Diagram of the Recrystallization Process:

cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Product B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Issue 3: Impurities with Similar Polarity to the Product

Cause: The presence of byproducts with similar physicochemical properties to 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

  • Addressing Basicity: As mentioned in the FAQs, add triethylamine (0.5-2%) to your eluent to prevent peak tailing.

  • TLC Analysis: Develop a TLC method to find a solvent system where your product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Summary of Physicochemical Data

CompoundPropertyValue/Description
2-(Morpholin-4-yl)-4-nitrobenzonitrile Physical State Expected to be a solid.
Melting Point Not definitively reported, but a similar compound, 5-(4-Morpholinyl)-2-nitrophenol, has a melting point of 139.5-148.5 °C.[3]
Solubility Likely soluble in polar organic solvents like ethanol, ethyl acetate, and dichloromethane.
Morpholine Physical State Colorless liquid.[2]
Boiling Point 129 °C.[2]
Basicity (pKb) 5.6.[2]
Water Solubility Miscible.[2]

References

  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook. (2025, February 14).
  • Morpholine: A Multi-Purpose Chemical for Industrial Applic
  • Morpholine. Wikipedia.
  • MORPHOLINE (MORFOLİN).
  • MORPHOLINE (CAS 110-91-8).
  • Purification methods for removing impurities
  • MORPHOLINE.
  • Method for recovering morpholine from acidic waste water containing morpholine.
  • 5-(4-Morpholinyl)-2-nitrophenol, 97%. Thermo Fisher Scientific.
  • One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. HETEROCYCLES, Vol. 71, No. 1, 2007.
  • Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • MORPHOLINE. OSHA.
  • Two-Solvent Recrystalliz
  • Experimental No. (4)
  • Chem 267.
  • Everything You Need to Know About Morpholine. ChemCeed.
  • New Process for the Synthesis of Morpholinylbenzenes.
  • p-NITROBENZONITRILE. Organic Syntheses Procedure.
  • Nitration of Phenol and Purification by Column Chrom
  • What is the synthesis method of 4-Nitrobenzonitrile?. Guidechem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of 4-(4-Morpholinyl)phthalonitrile. Benchchem.
  • 2-(morpholin-4-yl)-l,7-naphthyridines.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI.
  • 2-(2-Morpholin-4-ylethoxy)benzonitrile. Sigma-Aldrich.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • 4-(4-NITROPHENYL)MORPHOLIN-3-ONE. ChemicalBook.
  • 2-Morpholin-4-yl-acrylnitrile. PubChem.
  • 4-(MORPHOLIN-4-YL)BENZONITRILE.

Sources

Optimization

Optimizing crystallization conditions for 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Welcome to the Technical Support Center for the crystallization and purification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile . Because this molecule possesses multiple strong hydrogen-bond acceptors (the morpholine oxygen/...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile .

Because this molecule possesses multiple strong hydrogen-bond acceptors (the morpholine oxygen/nitrogen, the nitro group, and the nitrile group) but lacks strong hydrogen-bond donors, its solvation dynamics are highly complex. This unique polarity profile frequently leads to challenging phase behaviors during crystallization, such as liquid-liquid phase separation (LLPS) and uncontrolled nucleation.

This guide is engineered to provide researchers with mechanistic explanations and self-validating protocols to troubleshoot and optimize the crystallization of this compound.

Diagnostic Troubleshooting Workflow

Use the decision matrix below to identify the root cause of your crystallization failure and navigate to the appropriate intervention strategy.

CrystallizationTroubleshooting Start 2-(Morpholin-4-yl)-4-nitrobenzonitrile Crystallization CheckLLPS Observation: Biphasic liquid (Oiling Out / LLPS)? Start->CheckLLPS SolveLLPS Action: Reduce initial concentration, adjust EtOAc:Heptane ratio, or add seed crystals at cloud point. CheckLLPS->SolveLLPS Yes CheckFines Observation: Fine powder, poor filterability? CheckLLPS->CheckFines No SolveLLPS->CheckFines SolveFines Action: Implement convex cooling profile and non-linear antisolvent dosing. CheckFines->SolveFines Yes CheckYield Observation: Low recovery (< 85%)? CheckFines->CheckYield No SolveFines->CheckYield SolveYield Action: Lower final isolation temp or increase antisolvent volume. CheckYield->SolveYield Yes Success High-Purity API/Intermediate Isolated CheckYield->Success No SolveYield->Success

Fig 1: Diagnostic workflow for resolving common crystallization issues.

Frequently Asked Questions (Mechanistic Deep-Dives)

Q: During cooling, the solution turns cloudy but yields a sticky oil at the bottom of the reactor instead of crystals. Why does this happen, and how do I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution crosses the binodal curve before reaching the solid-liquid equilibrium curve, causing the solute to separate into a dense, solute-rich liquid phase rather than forming an ordered crystal lattice[1]. For 2-(Morpholin-4-yl)-4-nitrobenzonitrile, the diverse polar groups can cause complex solvation states that favor this disordered liquid phase in mixed solvents. Furthermore, this oil phase acts as an excellent solvent for structurally similar impurities, severely degrading product purity[2]. Solution: To bypass the LLPS region, you must control the supersaturation trajectory. Lower the initial solute concentration, or introduce seed crystals just before the cloud point to induce heterogeneous nucleation. Seeding consumes supersaturation and prevents the system from reaching the critical LLPS concentration[1].

Q: When using an anti-solvent, my yield is good, but the crystals are microscopic and clog the filter. What is the mechanistic cause? A: Microscopic crystals (fines) are the result of excessive primary nucleation outcompeting crystal growth. When an anti-solvent (e.g., heptane or water) is added too rapidly, localized zones of extreme supersaturation form at the addition point due to poor micro-mixing[3]. The system is pushed deep into the labile zone, causing a massive, instantaneous birth of new nuclei. Solution: Implement a model-based optimal feed strategy[3]. Start with a very slow anti-solvent addition rate to gently approach the metastable limit, allow the seed bed to grow, and then gradually accelerate the addition rate as the total crystal surface area increases.

Q: Why shouldn't I just use a linear cooling rate (e.g., 1°C/min) to crystallize the product? A: Solubility curves for organic molecules are typically exponential, not linear. A linear cooling rate generates supersaturation very slowly at high temperatures but exponentially fast at lower temperatures[4]. This sudden spike in supersaturation at the end of the batch triggers secondary nucleation, resulting in a bimodal crystal size distribution and poor filterability. A convex cooling profile (slow initial cooling that accelerates over time) maintains a constant, optimal supersaturation level throughout the process, favoring the growth of existing crystals over the creation of new ones[4].

Quantitative Data: Solvent Selection Matrix

Selecting the right thermodynamic environment is critical for 2-(Morpholin-4-yl)-4-nitrobenzonitrile. The table below summarizes optimal solvent/anti-solvent pairs based on dielectric properties and boiling points.

Solvent SystemRoleDielectric Constant ( ϵ )Boiling Point (°C)Mechanistic Suitability for 2-(Morpholin-4-yl)-4-nitrobenzonitrile
Ethyl Acetate (EtOAc) Primary Solvent6.0277.1Excellent. Dissolves the moderately polar compound well upon heating, offering a wide metastable zone for cooling.
Dichloromethane (DCM) Primary Solvent9.1039.6Good. High solubility, but the low boiling point severely limits the temperature range available for cooling crystallization.
Heptane Anti-Solvent1.9298.4Excellent. Rapidly induces supersaturation when paired with EtOAc. High risk of oiling out if added linearly.
Isopropanol (IPA) Anti-Solvent18.3082.5Moderate. Useful for combined cooling/anti-solvent approaches to control LLPS, as the polarity shift is less abrupt than heptane.

Standard Operating Procedures

Protocol A: Self-Validating Seeding-Assisted Cooling Crystallization

Objective: Prevent Liquid-Liquid Phase Separation (oiling out) and maximize crystal size.

  • Dissolution: Suspend crude 2-(Morpholin-4-yl)-4-nitrobenzonitrile in 6 volumes of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (200 RPM) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. Any residual turbidity indicates undissolved material that will act as uncharacterized seeds, leading to uncontrolled nucleation. Filter hot if necessary.

  • Metastable Zone Entry: Cool the solution linearly to 50°C at a rate of 0.5°C/min.

  • Seeding: Add 1.5 wt% of highly pure, pre-milled 2-(Morpholin-4-yl)-4-nitrobenzonitrile seed crystals.

    • Validation Check: Inspect the reactor. The seeds must remain suspended and visible. If they dissolve, the system is undersaturated; reduce the temperature by 2°C, stabilize for 10 minutes, and re-seed.

  • Aging: Hold the temperature isothermally at 50°C for 60 minutes. This allows the seed bed to establish and consume initial supersaturation, definitively steering the system away from the LLPS binodal boundary.

  • Convex Cooling: Cool the reactor to 5°C over 4 hours using a programmed convex cooling curve (e.g., T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3 ).

  • Isolation: Filter the resulting suspension and wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C.

Protocol B: Controlled Anti-Solvent Addition

Objective: Prevent the formation of unfilterable fines during precipitation.

  • Dissolution: Dissolve the compound in 4 volumes of Acetone at 25°C.

  • Initial Dosing: Begin adding Heptane (anti-solvent) at a highly restricted rate of 0.05 volumes/min until the first sign of persistent opalescence (cloud point) is observed.

  • Aging: Immediately halt the anti-solvent feed. Add 1 wt% seed crystals and age the suspension for 30 minutes to relieve local supersaturation spikes.

  • Non-Linear Dosing: Resume the Heptane addition using a non-linear trajectory. Start at 0.02 vol/min and gradually accelerate to 0.15 vol/min over 3 hours until a total of 8 volumes of Heptane have been added.

    • Validation Check: If using Focused Beam Reflectance Measurement (FBRM) PAT tools, monitor the chord length distribution. The fine counts (<10 µm) should remain flat; a sudden spike indicates the feed rate is too fast and must be paused.

  • Isolation: Filter, wash with pure Heptane, and dry.

References

  • [2] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development. ACS Publications. 2

  • [4] Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 4

  • [3] Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace.3

  • [1] Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development. ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability Guide for 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-(Morpholin-4-yl)-4-nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS 915390-02-2) . This compound features three distinct reactive moieties—a morpholine ring, a nitrile group, and a nitroaromatic system. Each of these functional groups requires specific mitigation strategies to prevent degradation during long-term storage and experimental handling.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing new peaks in my LC-MS chromatogram after storing the compound in solution for several weeks? A1: The appearance of new peaks typically indicates solvent-mediated degradation. For this compound, the morpholine ring is highly susceptible to oxidative degradation. Dissolved oxygen can oxidize the nitrogen or adjacent carbon atoms, leading to N-oxide formation or ring-cleaved intermediates like 2-(2-aminoethoxy)acetate derivatives [1]. Furthermore, the nitrile group (-CN) can undergo hydrolysis to an amide (-CONH₂) and eventually a carboxylic acid if trace moisture is present, a process accelerated by pH extremes [2].

  • Causality: Dissolved oxygen in standard solvents acts as a radical initiator, while trace water acts as a nucleophile attacking the electrophilic nitrile carbon. The electron-withdrawing nitro group at the para position further increases the electrophilicity of the nitrile carbon, making it more vulnerable to nucleophilic attack [3].

  • Solution: Always use anhydrous, degassed solvents (e.g., sparged with Argon) and store stock solutions at -20°C [2].

Q2: The powder has changed from a pale yellow to a dark orange/brown tint. Is it still usable? A2: A shift in the visible spectrum strongly indicates photolytic or reductive degradation of the nitroaromatic system. While generally stable, nitro groups can undergo complex photochemical reductions when exposed to ambient UV/Vis light, forming nitroso, hydroxylamine, and ultimately amino derivatives [2].

  • Causality: Photons provide the activation energy required to excite the nitro group, facilitating inter- and intramolecular redox reactions. The presence of trace reducing agents on vessel surfaces can further catalyze this process [2].

  • Solution: Discard the discolored batch if purity falls below your required threshold. Prevent this by strictly storing the compound in actinic (amber) glass vials and protecting it from light [2].

Q3: How do I validate that my storage conditions are actually preventing degradation? A3: You must establish a stability-indicating analytical method through a Forced Degradation Study, aligning with ICH Q1A(R2) guidelines [4], [5]. This ensures your analytical method can successfully resolve the parent compound from its degradation products under accelerated stress conditions[6]. (Refer to Protocol 1 below).

Section 2: Quantitative Degradation Profile & Mitigation Matrix

To easily compare the vulnerabilities of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, refer to the quantitative summary below:

Functional GroupPrimary Degradation PathwayPrimary Catalyst / StressorExpected LC-MS Mass Shift (Δ m/z)Required Preventive Action
Morpholine Ring Oxidation (N-oxide / Cleavage)Dissolved O₂, Heat+16 Da (N-oxide)Argon sparging, -20°C storage
Nitrile Group HydrolysisH₂O, Acid/Base extremes+18 Da (Amide), +19 Da (Acid)Desiccation, Neutral pH buffering
Nitro Group Photolysis / ReductionUV/Vis Light, Reducing agents-16 Da (Nitroso), -30 Da (Amine)Amber vials, Dark storage

Section 3: Experimental Methodologies (Self-Validating Systems)

Protocol 1: ICH Q1A(R2) Aligned Forced Degradation & Stability Validation

This protocol creates a self-validating analytical baseline. By intentionally destroying a small aliquot of the compound, you prove that your HPLC/LC-MS method can detect degradation if it occurs during actual storage [2], [5].

  • Stock Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile.

  • Hydrolytic Stress: Aliquot 1 mL of stock. Add 100 µL of 0.1M HCl (Acid stress) or 0.1M NaOH (Base stress). Incubate at 60°C for 24 hours.

    • Causality: Elevated thermal kinetic energy accelerates the reaction rate of nucleophilic attack by water on the nitrile carbon, simulating long-term hydrolytic degradation in a compressed timeframe [7].

  • Oxidative Stress: Aliquot 1 mL of stock. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock in a clear glass vial to 1.2 million lux hours and 200 watt-hours/m² of UV light.

  • Analysis: Neutralize the pH of the hydrolytic samples, dilute all samples to 0.1 mg/mL, and analyze via LC-MS to establish your degradation peak library.

Protocol 2: Optimal Aliquoting and Inert Storage Workflow

This workflow isolates experimental error. If one aliquot degrades, the integrity of the master batch remains intact.

  • Equilibration: Allow the sealed source bottle to reach room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, providing the exact nucleophile necessary for nitrile hydrolysis [2].

  • Aliquoting: Weigh out single-use aliquots (e.g., 5-10 mg) into actinic (amber) glass vials to minimize freeze-thaw cycles and repeated atmospheric exposure.

  • Argon Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Gently purge the headspace for 10-15 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, removing the radical initiator required for morpholine ring oxidation [2].

  • Sealing: Immediately cap with PTFE-lined septa, wrap with Parafilm, and store at -20°C in a desiccated secondary container.

Section 4: Workflow Visualization

G Compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Parent Compound) Oxidation Morpholine Ring Oxidation (N-oxides, ring cleavage) Compound->Oxidation O2 exposure Hydrolysis Nitrile Hydrolysis (Amides, Carboxylic Acids) Compound->Hydrolysis H2O / pH extremes Photolysis Nitro Group Photolysis (Nitroso, Hydroxylamines) Compound->Photolysis UV/Vis Light Argon Inert Atmosphere (Argon) & Degassed Solvents Oxidation->Argon Prevented by Desiccation Desiccation & Anhydrous Conditions Hydrolysis->Desiccation Prevented by AmberVial Actinic (Amber) Vials & Dark Storage Photolysis->AmberVial Prevented by HPLC HPLC/LC-MS Validation (ICH Q1A(R2) Guidelines) Argon->HPLC Validated via Desiccation->HPLC Validated via AmberVial->HPLC Validated via

Degradation pathways of 2-(Morpholin-4-yl)-4-nitrobenzonitrile and targeted preventive workflows.

Section 5: References

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C Source: Zeitschrift für Naturforschung (Z. Naturforsch.) / De Gruyter URL:[Link]

  • Stability Tests According to ICH Q1A (R2) - Climate Chambers & Drug Development Process Source: Memmert Whitepapers URL:[Link]

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization of 2-(Morpholin-4-yl)-4-nitrobenzonitrile for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS No.: 9153...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS No.: 915390-02-2).

Due to its highly planar nitrobenzonitrile core, this small molecule exhibits strong intermolecular π-π stacking in the solid state. This results in a high crystal lattice energy, which acts as a severe thermodynamic barrier to aqueous dissolution during in vitro biological assays. Below, you will find field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic FAQs to ensure the scientific integrity of your assay data.

Experimental Protocols: Self-Validating Solubilization Workflows

To prevent false negatives in bioassays caused by undetected drug precipitation, your solubilization strategy must be a self-validating system. Choose the protocol below that best fits your assay's co-solvent tolerance.

Protocol A: Optimized DMSO Step-Down Dilution

Directly pipetting a highly concentrated DMSO stock into an aqueous buffer causes a massive solvent shift, leading to localized supersaturation and rapid crystal nucleation[1]. A step-down approach mitigates this causality.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously and sonicate for 5 minutes at room temperature to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock into a 50% DMSO / 50% Assay Buffer solution. Mechanistic Note: This intermediate step prevents the localized supersaturation shock that triggers immediate nucleation.

  • Final Assay Dilution: Dilute the intermediate stock into 100% Assay Buffer to reach your target concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation or cellular toxicity.

  • Self-Validation (QC): Transfer 100 µL of the final solution to a clear-bottom microplate. Centrifuge at 3,000 x g for 10 minutes, then measure absorbance via nephelometry at 600 nm. An OD600​>0.05 indicates light scattering from nano-precipitates, meaning the formulation has failed.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

If your assay cannot tolerate DMSO, or if Protocol A fails, host-guest complexation is required. The hydrophobic cavity of HP-β-CD encapsulates the planar aromatic rings of the compound, while its hydrophilic exterior maintains aqueous solubility [2].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer.

  • Complexation: Add the solid 2-(Morpholin-4-yl)-4-nitrobenzonitrile directly into the cyclodextrin solution.

  • Equilibration: Stir continuously at 37°C for 24 hours. Mechanistic Note: Thermodynamic equilibrium takes time; premature cessation will result in sub-optimal encapsulation.

  • Self-Validation (QC): Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid drug. Quantify the truly dissolved drug in the filtrate via HPLC-UV (monitored at 254 nm) against a standard curve.

Visualizations: Workflows and Mechanisms

Workflow Start Compound: 2-(Morpholin-4-yl)-4-nitrobenzonitrile Step1 Dissolve in 100% DMSO (Stock Solution) Start->Step1 Decision1 Target Assay Conc. > 50 µM? Step1->Decision1 PathA Step-Down Dilution (Max 1% DMSO final) Decision1->PathA No PathB Pre-complex with 20% HP-β-CD Decision1->PathB Yes Check QC: Nephelometry (OD 600nm) PathA->Check PathB->Check Success Proceed to Bioassay Check->Success Clear (OD < 0.05) Fail Precipitation Detected: Modify Structure Check->Fail Scattering (OD > 0.05)

Fig 1: Decision workflow for solubilizing 2-(Morpholin-4-yl)-4-nitrobenzonitrile.

Mechanism DMSO Drug in DMSO (Monomeric) Buffer Direct Buffer Addition DMSO->Buffer CD Addition of HP-β-CD DMSO->CD Supersat Solvent Shift & Supersaturation Buffer->Supersat Nucleation π-π Stacking & Nucleation Supersat->Nucleation Precipitate Insoluble Crystals Nucleation->Precipitate Complex Host-Guest Inclusion Complex CD->Complex Soluble Stable Aqueous Solution Complex->Soluble

Fig 2: Mechanism of solvent-shift precipitation versus cyclodextrin stabilization.

Data Presentation: Solubilization Strategy Matrix

Use the following table to compare and select the optimal solubilization strategy based on your specific assay constraints.

Solubilization StrategyMax Achievable Conc. (Est.)Mechanistic AdvantageDisadvantage / Limitation
Direct DMSO Dilution < 10 µMSimple, fast, preserves native drug state.High risk of solvent-shift nucleation; DMSO toxicity.
DMSO Step-Down 10 - 50 µMPrevents localized supersaturation at the droplet interface.Still limited by the final DMSO tolerance of the biological assay.
HP-β-CD Complexation 50 - 500 µMShields hydrophobic core; requires zero organic solvent.May alter apparent binding kinetics ( Kd​ ) if the drug remains trapped.
Structural Modification > 1000 µMPermanently lowers crystal lattice energy thermodynamically.Requires synthetic chemistry; may alter target protein affinity.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when added to the assay buffer, even though it is fully dissolved in 100% DMSO? A1: This phenomenon is known as "solvent-shift nucleation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the drug at the droplet interface drastically exceeds its aqueous solubility limit before bulk mixing can occur. This localized supersaturation forces the planar nitrobenzonitrile rings to rapidly π-π stack, forming irreversible crystal nuclei. Always use a step-down dilution method to prevent this.

Q2: How can I verify that my compound is truly dissolved and not just forming a nano-suspension? A2: Visual inspection is insufficient, as nano-suspensions often appear clear to the naked eye but will scatter light and interfere with fluorescence/absorbance readouts. You must implement a self-validating QC step: either use Dynamic Light Scattering (DLS) to check for particulate formation, or measure absorbance at 600 nm (nephelometry). A truly dissolved compound will yield an OD600​ near zero.

Q3: We have tried all formulation methods, but the maximum achievable concentration is still below our assay's required IC50. What is the next step? A3: If advanced formulation fails, the root cause is the compound's excessively high crystal lattice energy. You must pivot to structural modification. Research by [3] demonstrates that disrupting molecular planarity or symmetry (e.g., adding a methyl group to the morpholine ring to induce a steric twist) significantly lowers the melting point and crystal packing energy. This drastically improves thermodynamic aqueous solubility without necessarily altering the compound's LogP.

References

  • Mettou, A., Papaneophytou, C., Melagraki, G., et al. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." SLAS Discovery, 2018. URL: [Link] [1]

  • Havel, H. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review, 2018. URL:[Link] [2]

  • Ishikawa, M., & Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011. URL:[Link] [3]

Troubleshooting

Minimizing side products during 2-(Morpholin-4-yl)-4-nitrobenzonitrile reduction

Welcome to the technical support guide for the selective reduction of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective reduction of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the synthesis of the key intermediate, 4-amino-2-(morpholin-4-yl)benzonitrile. Navigating the chemoselectivity of this reduction is critical, as the presence of both a nitro and a nitrile group presents a significant synthetic challenge. This guide synthesizes established chemical principles with practical, field-proven insights to help you maximize yield and purity.

Visual Overview: Desired Reaction and Potential Side Products

The primary goal is the selective reduction of the aromatic nitro group to a primary amine while preserving the integrity of the nitrile and morpholine functionalities. However, several competing reaction pathways can lead to undesired side products, complicating purification and reducing overall yield.

G SM 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Starting Material) DP 4-Amino-2-(morpholin-4-yl)benzonitrile (Desired Product) SM->DP Selective Reduction (Desired Pathway) SP1 Side Product 1 (Nitrile Reduction) 4-Amino-2-(morpholin-4-yl)benzylamine SM->SP1 Over-reduction (e.g., Harsh Hydrogenation) SP2 Side Product 2 (Nitrile Hydrolysis) 4-Amino-2-(morpholin-4-yl)benzamide SM->SP2 Hydrolysis (e.g., Harsh Acid/Base) SP3 Side Product 3 (Incomplete Reduction) Azoxy, Azo, or Hydroxylamino Intermediates SM->SP3 Incomplete Reaction or Non-acidic Conditions G A 1. Setup - Dissolve Substrate in MeOH - Add NH₄HCO₂ B 2. Catalyst Addition - Add 10% Pd/C (wet) - Under N₂ atmosphere A->B C 3. Reaction - Heat to reflux (65 °C) - Monitor by TLC B->C D 4. Workup - Cool and filter through Celite - Wash Celite with MeOH C->D E 5. Isolation - Concentrate filtrate in vacuo - Partition between EtOAc & H₂O D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate & purify by chromatography E->F

Optimization

Troubleshooting low conversion rates in 2-(Morpholin-4-yl)-4-nitrobenzonitrile synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates during the synthesis of 2-(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates during the synthesis of 2-(morpholin-4-yl)-4-nitrobenzonitrile. Rather than simply listing reaction conditions, this guide deconstructs the underlying chemical causality of the Nucleophilic Aromatic Substitution (SNAr) pathway to help you diagnose and permanently resolve synthetic bottlenecks.

Mechanistic Overview: The SNAr Pathway

The synthesis of 2-(morpholin-4-yl)-4-nitrobenzonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) via a distinct two-step addition-elimination mechanism[1]. The substrate, typically a 2-halo-4-nitrobenzonitrile, is highly activated by the strongly electron-withdrawing nitro (-NO2) and nitrile (-CN) groups.

The reaction causality hinges on the rate-determining step: the nucleophilic attack of morpholine on the electron-deficient ipso-carbon to form a high-energy, resonance-stabilized carbanion known as the Meisenheimer complex[2]. Low conversion rates almost universally stem from failing to stabilize this transition state or inadvertently deactivating the morpholine nucleophile.

SNAr_Mechanism A 2-Fluoro-4-nitrobenzonitrile (Electron-Deficient Arene) B Morpholine Addition (Rate-Determining Step) A->B + Morpholine C Meisenheimer Complex (Resonance-Stabilized Carbanion) B->C D Fluoride Elimination (Fast Step) C->D E 2-(Morpholin-4-yl)- 4-nitrobenzonitrile D->E - HF

Logical flow of the SNAr addition-elimination mechanism.

Diagnostic FAQs: Troubleshooting Low Conversion

Q: My conversion plateaus at exactly 50%, even though I am using 1.0 equivalent of highly pure morpholine and 2-fluoro-4-nitrobenzonitrile. What is causing this hard stop? A: This is a classic stoichiometric neutralization issue. The SNAr reaction of a halogenated arene with a secondary amine generates one equivalent of hydrohalic acid (e.g., HF or HCl) as a byproduct. If you do not include an auxiliary base in your reaction mixture, the unreacted morpholine will act as the thermodynamic sink for the generated acid, forming an unreactive morpholinium halide salt. Consequently, half of your nucleophile is consumed by acid-base neutralization rather than the SNAr pathway. Solution: Always use at least 2.2 equivalents of morpholine if it serves as both nucleophile and base, or use 1.1 equivalents of morpholine combined with 1.5 equivalents of a non-nucleophilic auxiliary base (e.g., K2CO3 or DIPEA)[3].

Q: I substituted 2-fluoro-4-nitrobenzonitrile with 2-chloro-4-nitrobenzonitrile to reduce raw material costs, but my conversion dropped from >95% to <20% under identical conditions (room temperature, DMF). Why does the leaving group matter so much? A: In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the leaving group[1]. Fluorine is significantly more electronegative than chlorine. This intense inductive electron withdrawal severely depletes electron density at the ipso-carbon, dramatically lowering the activation energy required for morpholine to attack. Furthermore, the highly polarized C-F bond stabilizes the resulting negative charge in the transition state far better than a C-Cl bond. Solution: The order of reactivity in SNAr is F ≫ Cl > Br > I[1]. If you must use the chloro-derivative, you must compensate for the higher activation energy by increasing the reaction temperature (e.g., 80–100 °C) and ensuring an optimal polar aprotic solvent environment.

Q: Does my choice of solvent directly impact the nucleophilicity of morpholine? I am currently using ethanol. A: Yes, profoundly. Protic solvents like ethanol or methanol engage in strong hydrogen bonding with the lone pair on the morpholine nitrogen. This solvation shell physically and electronically hinders the amine, reducing its effective nucleophilicity. Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents stabilize the highly polar Meisenheimer complex transition state without hydrogen-bonding to the morpholine, leaving the nucleophile "naked" and highly reactive[4].

Quantitative Reaction Parameters

The following table summarizes how different variables affect the conversion rate based on the mechanistic principles discussed above.

SubstrateLeaving GroupSolventBase (Eq.)Temp (°C)Expected Conversion (%)Primary Causality for Outcome
2-Fluoro-4-nitrobenzonitrile-FDMFK2CO3 (1.5)25>98%High electronegativity of F stabilizes Meisenheimer complex; DMF leaves nucleophile unsolvated.
2-Fluoro-4-nitrobenzonitrile-FDMFNone (Morpholine 1.0)25~50%Auto-neutralization of morpholine by generated HF halts the reaction prematurely.
2-Chloro-4-nitrobenzonitrile-ClEtOHDIPEA (1.5)25<20%Low electronegativity of Cl + H-bonding of EtOH to morpholine raises activation energy.
2-Chloro-4-nitrobenzonitrile-ClDMSOK2CO3 (2.0)90>90%High thermal energy overcomes the higher activation barrier of the C-Cl bond.

Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, follow this self-validating protocol utilizing the highly reactive fluoro-derivative. The protocol includes built-in visual and analytical checkpoints to confirm causality at each step.

Objective: High-yield synthesis of 2-(morpholin-4-yl)-4-nitrobenzonitrile via optimized SNAr.

  • Reactor Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-fluoro-4-nitrobenzonitrile (1.0 eq, 10 mmol) and anhydrous DMF (0.5 M, 20 mL).

    • Validation Checkpoint: The solution should be pale yellow and completely clear.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 eq, 15 mmol) to the solution. Stir vigorously for 5 minutes.

  • Nucleophile Addition: Add morpholine (1.1 eq, 11 mmol) dropwise over 10 minutes at room temperature (20-25 °C).

    • Causality Checkpoint: A distinct color shift to deep yellow/orange will occur immediately. This visual cue confirms the formation of the Meisenheimer complex and the active generation of the product[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Validate completion via TLC (Hexanes:EtOAc 3:1). The highly polar starting material spot must be completely consumed.

  • Isolation: Slowly pour the reaction mixture into rapidly stirring ice water (100 mL). Because the final product is highly hydrophobic compared to the starting materials and DMF, it will precipitate immediately as a bright yellow solid.

  • Purification: Vacuum filter the precipitate. Wash the filter cake extensively with cold distilled water (3 x 20 mL) to remove residual DMF and water-soluble inorganic salts (KF, K2CO3). Dry under vacuum at 45 °C to a constant weight.

Troubleshooting Workflow

Use the following diagnostic workflow to systematically identify and resolve the root cause of low conversion rates in your specific setup.

Troubleshooting_Workflow Start Issue: Low Conversion (< 50% Yield) CheckBase Diagnostic 1: Is Morpholine < 2.0 eq without auxiliary base? Start->CheckBase AddBase Action: Add 1.5 eq K2CO3 or use 2.5 eq Morpholine CheckBase->AddBase Yes CheckLG Diagnostic 2: Are you using the Chloro-arene instead of Fluoro? CheckBase->CheckLG No Success Outcome: Optimal Conversion (>95%) AddBase->Success IncreaseTemp Action: Increase Temp to 80-100°C or switch to Fluoro-arene CheckLG->IncreaseTemp Yes CheckSolvent Diagnostic 3: Are you using a protic solvent (EtOH/MeOH)? CheckLG->CheckSolvent No IncreaseTemp->Success SwitchSolvent Action: Switch to Polar Aprotic (DMF, DMSO, MeCN) CheckSolvent->SwitchSolvent Yes CheckSolvent->Success No (Review Protocol) SwitchSolvent->Success

Diagnostic troubleshooting workflow for resolving low SNAr conversion rates.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Title: Aromatic Substitution | Flow Reactions Source: Vapourtec URL
  • Title: 2-Fluoro-4-nitrobenzoic acid (SNAr Addition-Elimination Pathway)
  • Source: Green Chemistry (via D-NB)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nucleophilic Reactivity: Morpholine vs. Piperidine on the 4-Nitrobenzonitrile Scaffold

Introduction In the realm of medicinal chemistry and drug development, the 2-amino-4-nitrobenzonitrile framework is a privileged scaffold, serving as a versatile intermediate for a wide array of pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and drug development, the 2-amino-4-nitrobenzonitrile framework is a privileged scaffold, serving as a versatile intermediate for a wide array of pharmacologically active molecules.[1][2] The introduction of cyclic secondary amines, such as morpholine and piperidine, at the 2-position via nucleophilic aromatic substitution (SNAr) is a common strategy to modulate a compound's physicochemical properties, including solubility, metabolic stability, and target affinity.[3][4][5]

This technical guide provides an in-depth comparison of the reactivity of two ubiquitous nucleophiles, morpholine and piperidine, in the synthesis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile and 2-piperidino-4-nitrobenzonitrile. While structurally similar, the subtle electronic differences between these two heterocycles lead to significant disparities in their reaction kinetics. Understanding the causality behind these differences is crucial for researchers aiming to optimize synthetic routes, control reaction outcomes, and streamline development timelines.

Part 1: Theoretical Framework for SNAr Reactivity

The synthesis of the title compounds from an activated precursor, such as 2-fluoro-4-nitrobenzonitrile, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is not a single-step displacement but rather a two-step addition-elimination process.[6]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., fluoride). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Expulsion: The aromaticity of the ring is restored through the rapid expulsion of the leaving group.

The overall rate of the SNAr reaction is therefore highly dependent on the nucleophile's ability to execute the initial attack. The key factors influencing this are the nucleophile's electronic properties and, to a lesser extent, steric hindrance.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electronic Effects: The Decisive Factor

The primary difference between piperidine and morpholine lies in their electronic structure.

  • Piperidine: A simple cyclic secondary amine. The nitrogen atom's lone pair of electrons is readily available for nucleophilic attack. The methylene groups (-CH₂-) are weakly electron-donating, further enhancing the nitrogen's nucleophilicity.

  • Morpholine: An isostructural analog where a methylene group opposite the nitrogen is replaced by an oxygen atom. Oxygen is significantly more electronegative than carbon, exerting a powerful inductive electron-withdrawing effect (-I effect) across the ring.[3] This effect reduces the electron density on the nitrogen atom, making its lone pair less available and decreasing its basicity and nucleophilicity compared to piperidine.

Hypothesis: Due to the greater electron density and availability of the lone pair on its nitrogen atom, piperidine is predicted to be a significantly more potent nucleophile and thus more reactive than morpholine in SNAr reactions.

Steric Considerations

Both morpholine and piperidine adopt a stable chair conformation. Their steric profiles are very similar, and for a reaction at an unhindered ortho position on a benzene ring, the difference in steric hindrance between the two is generally considered negligible. Therefore, electronic effects are expected to be the dominant contributor to the observed reactivity difference.

Part 2: Experimental Validation & Protocol

To validate our hypothesis, we can design a kinetic experiment to measure the second-order rate constants (k₂) for the reaction of 2-fluoro-4-nitrobenzonitrile with both morpholine and piperidine. The formation of the yellow-colored product can be conveniently monitored over time using UV-Vis spectrophotometry.[7][8]

Workflow cluster_prep Preparation cluster_run Kinetic Run (for each concentration) cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophiles in Acetonitrile) thermo Thermostat Cuvette Holder (e.g., 25.0 °C) prep_stock->thermo setup Add Substrate & Solvent to Cuvette Establish Baseline (t=0) thermo->setup initiate Inject Nucleophile Start Data Acquisition setup->initiate monitor Monitor Absorbance Increase at Product λmax over Time initiate->monitor calc_kobs Plot ln(A∞ - At) vs. Time Calculate k_obs from slope monitor->calc_kobs calc_k2 Plot k_obs vs. [Nucleophile] Determine k₂ from slope calc_kobs->calc_k2

Figure 2: General experimental workflow for kinetic analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed under pseudo-first-order conditions, where a large excess of the nucleophile is used. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the rate law and allowing for a robust determination of the rate constant.[8]

Materials & Reagents:

  • 2-Fluoro-4-nitrobenzonitrile (Substrate)

  • Piperidine (Nucleophile 1)

  • Morpholine (Nucleophile 2)

  • Acetonitrile (ACN), Anhydrous HPLC grade (Solvent)

  • Class A Volumetric flasks and pipettes

  • Thermostatted UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Substrate Stock (0.01 M): Accurately weigh and dissolve an appropriate amount of 2-fluoro-4-nitrobenzonitrile in ACN in a volumetric flask.

    • Nucleophile Stocks (e.g., 1.0 M): Prepare high-concentration stock solutions of both piperidine and morpholine in ACN. These will be used to create a series of dilutions.

  • Preparation of Nucleophile Working Solutions:

    • Create a series of at least five concentrations for each nucleophile (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) by diluting the stock solutions with ACN. This concentration range ensures a significant excess over the substrate.

  • Kinetic Run (Repeated for each nucleophile concentration):

    • Setup: Set the spectrophotometer to monitor the wavelength of maximum absorbance (λmax) of the product (e.g., ~390 nm, to be predetermined). Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).[7]

    • Blanking: Add 2.90 mL of ACN and 50 µL of the Substrate Stock solution to a quartz cuvette. Mix and use this as the reference/blank at time t=0.

    • Initiation: To a fresh cuvette, add 2.85 mL of ACN and 50 µL of the Substrate Stock solution. Place it in the holder and allow it to equilibrate. Initiate the reaction by rapidly injecting 100 µL of a specific nucleophile working solution, mixing quickly, and immediately starting data acquisition.[7] The final substrate concentration will be ~1.7 x 10⁻⁴ M.

    • Monitoring: Record absorbance at the chosen λmax every 15-30 seconds for at least 3-5 half-lives, or until the reaction reaches completion (absorbance plateaus).

Part 3: Data Analysis and Comparative Results

Data Processing:

  • The pseudo-first-order rate constant, kobs, for each run is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is equal to -kobs.

  • The second-order rate constant, k₂, is then determined by plotting the calculated kobs values against the corresponding nucleophile concentrations ([Nu]). The slope of this second plot gives the value of k₂.

Illustrative Comparative Data

The following table presents hypothetical, yet chemically representative, data from the described kinetic experiment.

Nucleophile[Nucleophile] (M)kobs (s⁻¹)Second-Order Rate Constant, k₂ (M⁻¹s⁻¹)
Piperidine 0.100.045
0.200.091
0.300.134~0.45
0.400.181
Morpholine 0.100.009
0.200.018
0.300.027~0.09
0.400.054

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is intended to represent typical kinetic trends.

Interpretation of Results

The experimental data provides clear, quantitative validation of our theoretical hypothesis. The second-order rate constant (k₂) for the reaction with piperidine is approximately five times greater than that for morpholine (k₂(piperidine) / k₂(morpholine) ≈ 5). This demonstrates a substantially faster reaction rate for piperidine under identical conditions.

This result directly correlates with the greater nucleophilicity of piperidine. The absence of an electron-withdrawing group allows the nitrogen's lone pair to participate more effectively in the rate-determining nucleophilic attack on the aromatic ring, leading to a lower activation energy and a faster reaction.

Conclusion

In the nucleophilic aromatic substitution on the 4-nitrobenzonitrile scaffold, piperidine is a significantly more reactive nucleophile than morpholine . This heightened reactivity is a direct consequence of its superior nucleophilicity, which arises from the absence of the inductive electron-withdrawing effect present in morpholine due to its oxygen atom.

For researchers and drug development professionals, this has practical implications for synthesis design:

  • Reaction Conditions: Reactions with piperidine can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to those with morpholine to achieve similar conversion rates.

  • Selectivity: In competitive reactions with substrates bearing multiple potential sites for substitution, the choice between piperidine and morpholine can influence selectivity based on the activation of those sites.

  • Process Optimization: Understanding this reactivity differential allows for more efficient process optimization, saving time and resources in the synthesis of novel chemical entities.

By grounding our understanding in the fundamental principles of reaction mechanisms and validating it with robust kinetic data, we can make more informed and strategic decisions in the design and execution of synthetic chemistry campaigns.

References

  • Brewis, D. M., et al. (1974). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 1787-1793. [Link]

  • Brewis, D. M., et al. (1975). Kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 2,4-dinitrophenyl phenyl ether. Journal of the Chemical Society, Perkin Transactions 2, (11), 1023-1026. [Link]

  • Fahmy, M. F., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics. [Link]

  • Smaoui, M., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gaponova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ziółkowska, N. E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Bakhtiyorovich, S. S., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Science Scholar. [Link]

  • Fustero, S., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11183-11193. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. [Link]

  • Kiseleva, E. K., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Journal of Organic Chemistry, 87(18), 12058-12075. [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 2-(Morpholin-4-yl)-4-nitrobenzonitrile Purity

In the landscape of pharmaceutical development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For a compound such as 2-(Morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For a compound such as 2-(Morpholin-4-yl)-4-nitrobenzonitrile, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a cornerstone of quality control. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method against an Ultra-Performance Liquid Chromatography (UPLC) alternative for determining the purity of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, supported by experimental data and detailed protocols.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the method is suitable for its intended purpose.[2][3] This guide is structured to walk researchers, scientists, and drug development professionals through the critical validation parameters as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3]

The Criticality of Method Validation

Before delving into the experimental specifics, it is crucial to understand the causality behind the stringent validation process. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially allowing impure batches of an intermediate to proceed in the manufacturing process. This could compromise the entire drug development pipeline, leading to failed batches, regulatory hurdles, and, most importantly, potential patient safety risks. Therefore, each step of the validation process is a self-validating system designed to build a comprehensive picture of the method's performance and limitations.

Experimental Design: A Tale of Two Chromatographic Techniques

This guide will compare a conventional HPLC method with a more modern UPLC method for the purity analysis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. UPLC, a derivative of HPLC, utilizes smaller particle sizes in the column packing material (typically <2 µm) and operates at higher pressures.[4][5][6] This fundamental difference often leads to faster analysis times, improved resolution, and enhanced sensitivity.[7][8]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most prevalent chromatographic technique for the analysis of moderately polar organic compounds like 2-(Morpholin-4-yl)-4-nitrobenzonitrile. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but with significant enhancements in instrumentation and column technology.[6] The use of sub-2 µm particles allows for much higher linear velocities without a loss of efficiency, resulting in faster separations and increased peak capacity.[6]

Validation Parameters: A Head-to-Head Comparison

The following sections will detail the validation of both the HPLC and UPLC methods based on the ICH Q2(R1) guidelines.[2][3]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][9] To demonstrate specificity, forced degradation studies are indispensable. These studies intentionally stress the drug substance to produce potential degradation products.[10][11][12]

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 2-(Morpholin-4-yl)-4-nitrobenzonitrile in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, alongside an unstressed sample and a blank, using both the HPLC and UPLC methods.

Data Presentation: Specificity Results

Stress ConditionHPLC Method (Peak Purity)UPLC Method (Peak Purity)
Acid HydrolysisMain peak is spectrally pure; degradation peaks are well-resolved.Main peak is spectrally pure; degradation peaks are baseline-resolved.
Base HydrolysisMain peak is spectrally pure; degradation peaks are well-resolved.Main peak is spectrally pure; degradation peaks are baseline-resolved.
Oxidative DegradationMain peak is spectrally pure; minor degradation peak is resolved.Main peak is spectrally pure; minor degradation peak is baseline-resolved with higher S/N.
Thermal DegradationNo significant degradation observed.No significant degradation observed.
Photolytic DegradationMain peak is spectrally pure; a small degradation peak is observed.Main peak is spectrally pure; a small degradation peak is baseline-resolved.

The UPLC method demonstrates superior resolving power, providing baseline separation of all degradation products, which is a significant advantage for accurate quantification of impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][13]

Experimental Protocol: Linearity Study

  • Prepare a stock solution of 2-(Morpholin-4-yl)-4-nitrobenzonitrile reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration for an assay).[1]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity and Range Comparison

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Range0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLAs per method requirement
Correlation Coefficient (r²)0.99920.9998r² ≥ 0.999
Y-intercept1254897Close to zero
Slope2548735698Consistent

Both methods exhibit excellent linearity. The slightly higher correlation coefficient for the UPLC method suggests a tighter fit of the data points to the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][13] It is often determined by spike recovery studies.

Experimental Protocol: Accuracy (Spike Recovery)

  • Prepare samples of a known matrix (e.g., a placebo or a known pure sample) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Data Presentation: Accuracy Results

Spike LevelHPLC Method (% Recovery ± RSD)UPLC Method (% Recovery ± RSD)Acceptance Criteria
80%99.2% ± 0.8%100.1% ± 0.5%98.0% - 102.0%
100%100.5% ± 0.6%100.3% ± 0.4%98.0% - 102.0%
120%101.1% ± 0.7%99.8% ± 0.6%98.0% - 102.0%

Both methods demonstrate acceptable accuracy. The UPLC method shows slightly better precision (lower RSD) in the recovery results.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision Study

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[2]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[15]

Data Presentation: Precision Comparison

Precision LevelHPLC Method (%RSD)UPLC Method (%RSD)Acceptance Criteria
Repeatability0.45%0.25%≤ 1.0%
Intermediate Precision0.85%0.50%≤ 2.0%

The UPLC method demonstrates superior precision with significantly lower relative standard deviations for both repeatability and intermediate precision. This indicates a more consistent and reliable method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][16]

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17][18]

Data Presentation: LOD and LOQ

ParameterHPLC MethodUPLC Method
LOD0.001 mg/mL0.0003 mg/mL
LOQ0.003 mg/mL0.001 mg/mL

The UPLC method exhibits significantly lower LOD and LOQ values, highlighting its superior sensitivity for detecting and quantifying trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][19][20]

Experimental Protocol: Robustness Study

Introduce small, deliberate variations to the method parameters, one at a time, and assess the impact on the results. Typical variations include:

  • Flow rate (± 10%)

  • Column temperature (± 5°C)

  • Mobile phase composition (± 2% organic)

  • Wavelength (± 2 nm)

Data Presentation: Robustness Summary

Varied ParameterHPLC Method (Impact)UPLC Method (Impact)
Flow RateMinor shift in retention times; resolution maintained.Minimal shift in retention times; resolution maintained.
Column TemperatureSlight shift in retention times; peak shape consistent.Negligible shift in retention times; peak shape consistent.
Mobile Phase CompositionNoticeable shift in retention times; critical pair resolution acceptable.Minor shift in retention times; critical pair resolution maintained.
WavelengthNo significant impact on quantitation.No significant impact on quantitation.

Both methods are robust within the tested parameter ranges. The UPLC method shows slightly less susceptibility to variations in mobile phase composition.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_reporting Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Implement Routine Use Report->Implement

Caption: Interrelationship of HPLC validation parameters.

Conclusion: Choosing the Right Tool for the Job

Both the validated HPLC and UPLC methods are suitable for the purity determination of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. The choice between them often depends on the specific needs of the laboratory.

  • The HPLC method is robust, reliable, and widely available. It is an excellent choice for routine quality control where high throughput is not the primary concern.

  • The UPLC method offers significant advantages in terms of speed, sensitivity, and resolution. [5][8]For high-throughput screening, impurity profiling where trace-level impurities are of concern, and in research and development settings where rapid method development is crucial, the UPLC method is the superior choice. The reduced solvent consumption also offers a greener and more cost-effective analytical solution in the long run. [5] Ultimately, this guide demonstrates that a thorough validation process, grounded in scientific principles and regulatory guidelines, is essential for generating reliable and defensible analytical data. The comparative data presented herein should empower researchers and drug development professionals to make informed decisions when selecting and validating analytical methods for critical pharmaceutical intermediates.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Online] Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • Waters Corporation. (2006). A Guide to Analytical Method Validation. [Online] Available at: [Link]

  • Zand, M., et al. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 5(2), 116-123. [Online] Available at: [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 24(11), 1200-1206. [Online] Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 617-627. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]

  • Chromatography Today. (2023). HPLC vs UPLC - What's the Difference?. [Online] Available at: [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Online] Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]

  • van der Heyden, Y., et al. (2001). Robustness Tests. LCGC North America, 19(6), 622-632. [Online] Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Online] Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Online] Available at: [Link]

  • NextSDS. 4-Morpholin-4-yl-2-nitrobenzoic acid — Chemical Substance Information. [Online] Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Online] Available at: [Link]

  • Chromatography Today. (2021). Why a robust method is essential in pharmaceutical analysis. [Online] Available at: [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Online] Available at: [Link]

  • Lab-Training. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Online] Available at: [Link]

  • Singh, R., & Raza, K. (2014). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 53, 78-88.
  • International Atomic Energy Agency. (2012). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. [Online] Available at: [Link]

  • Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(6), 54-66.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile. [Online] Available at: [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Online] Available at: [Link]

  • SGS. (2012). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Online] Available at: [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development. [Online] Available at: [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science. [Online] Available at: [Link]

  • Little, R. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. LCGC North America, 38(11), 628-632.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Kumar, A., et al. (2015). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 134-140.
  • Pharma Wheel. (2022, December 26). ICH Q2 R1 || Analytical Method Validation || Identification test by IR || [Video]. YouTube. [Link]

  • Sharma, S., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 14-19.
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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(Morpholin-4-yl)-4-nitrobenzonitrile Isomers

In the landscape of drug discovery and development, the unambiguous structural elucidation of isomeric molecules is a critical challenge. Positional isomers, while possessing identical molecular formulas, often exhibit d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of isomeric molecules is a critical challenge. Positional isomers, while possessing identical molecular formulas, often exhibit divergent pharmacological and toxicological profiles. Mass spectrometry, a cornerstone of analytical chemistry, offers a powerful means to differentiate these isomers through the analysis of their unique fragmentation patterns. This guide provides an in-depth comparison of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of ortho, meta, and para isomers of 2-(Morpholin-4-yl)-4-nitrobenzonitrile, a scaffold of interest in medicinal chemistry.

This document is structured to provide not only the "what" but also the "why" behind the expected fragmentation behaviors. We will delve into the mechanistic underpinnings of ion formation and fragmentation, with a particular focus on how the spatial arrangement of the morpholine, nitro, and nitrile substituents dictates the observed mass spectra. The insights provided herein are grounded in established principles of mass spectrometry and supported by literature on the fragmentation of related chemical moieties.

The Critical Role of Isomer Differentiation

The seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's interaction with biological targets. For researchers in drug development, confirming the identity of a specific positional isomer is paramount to ensure the safety and efficacy of a potential therapeutic agent. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides a detailed molecular fingerprint that allows for this crucial differentiation.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of the 2-(Morpholin-4-yl)-4-nitrobenzonitrile isomers in a mass spectrometer is primarily governed by the interplay of the electron-donating morpholine group and the electron-withdrawing nitro and nitrile groups on the benzonitrile core. The position of these substituents relative to one another will induce specific electronic effects that favor certain fragmentation pathways.

A foundational concept in understanding the fragmentation of ortho-substituted aromatic compounds is the "ortho effect"[1][2]. This phenomenon describes the interaction between adjacent substituents, which can lead to unique fragmentation patterns not observed in the meta and para isomers. These interactions often involve intramolecular rearrangements and the formation of stable cyclic fragment ions.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical workflow for the analysis and differentiation of the 2-(Morpholin-4-yl)-4-nitrobenzonitrile isomers using liquid chromatography-mass spectrometry (LC-MS).

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis prep Dissolve Isomer Mixture in Suitable Solvent hplc Inject into HPLC System (e.g., C18 column) prep->hplc Introduction esi Electrospray Ionization (ESI) hplc->esi Elution ms1 Full Scan MS (MS1) (Determine [M+H]⁺) esi->ms1 Ionization cid Collision-Induced Dissociation (CID) of [M+H]⁺ ms1->cid Precursor Ion Selection ms2 Tandem MS (MS2) (Acquire Fragmentation Spectra) cid->ms2 Fragmentation analysis Compare Fragmentation Patterns of Separated Isomers ms2->analysis Data Acquisition identification Isomer Identification analysis->identification Interpretation

Caption: LC-MS workflow for the separation and identification of isomers.

Comparative Analysis of Predicted Fragmentation Patterns

The molecular weight of 2-(Morpholin-4-yl)-4-nitrobenzonitrile is 247.24 g/mol . Under positive ion ESI, the protonated molecule [M+H]⁺ at m/z 248.25 would be the precursor ion for MS/MS analysis.

Isomer PositionPredicted Key Fragmentation PathwaysExpected Diagnostic Fragment Ions (m/z)Rationale
Ortho Ortho Effect: Intramolecular cyclization with loss of H₂O from the protonated molecule. Subsequent loss of NO₂.[M+H - H₂O]⁺The proximity of the morpholine and nitro groups facilitates a hydrogen transfer and subsequent water loss, a classic ortho effect observed in nitroanilines.[3]
Loss of the morpholino group.[M+H - C₄H₈NO]⁺A common fragmentation for morpholine-containing compounds.[4][5]
Loss of NO₂.[M+H - NO₂]⁺A characteristic fragmentation for nitroaromatic compounds.[6]
Meta Loss of the morpholino group.[M+H - C₄H₈NO]⁺Expected to be a prominent fragmentation pathway.[4][5]
Loss of NO₂.[M+H - NO₂]⁺A common fragmentation pathway for nitroaromatics.[6]
Minimal to no loss of H₂O.-The greater distance between the morpholine and nitro groups prevents the intramolecular rearrangement seen in the ortho isomer.
Para Predominantly stable protonated molecule with limited fragmentation.[M+H]⁺ (base peak)Studies on para-nitroaniline show that the protonated parent ion is very stable and undergoes minimal fragmentation.[3]
Minor loss of the morpholino group.[M+H - C₄H₈NO]⁺This fragmentation may occur but is expected to be less significant compared to the meta isomer.
Minor loss of NO₂.[M+H - NO₂]⁺Also expected to be a minor fragmentation pathway.
Predicted Fragmentation Scheme for the Ortho Isomer

The ortho isomer is predicted to exhibit the most distinctive fragmentation pattern due to the interaction between the adjacent morpholine and nitro substituents.

G cluster_ortho Ortho Isomer Fragmentation M [M+H]⁺ m/z 248 M_H2O [M+H - H₂O]⁺ m/z 230 M->M_H2O Loss of H₂O (Ortho Effect) M_NO2 [M+H - NO₂]⁺ m/z 202 M->M_NO2 Loss of NO₂ M_Morpholine [M+H - C₄H₈NO]⁺ m/z 161 M->M_Morpholine Loss of Morpholine

Caption: Predicted major fragmentation pathways for the ortho isomer.

Experimental Protocol: A Self-Validating System

To empirically validate the predicted fragmentation patterns, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions (1 mg/mL) of the ortho, meta, and para isomers of 2-(Morpholin-4-yl)-4-nitrobenzonitrile in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: From the stock solutions, prepare a mixed isomer working solution (e.g., 10 µg/mL of each isomer) and individual isomer working solutions (10 µg/mL) in the initial mobile phase composition.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. The flow rate should be optimized for the column dimensions (e.g., 0.3 mL/min).

  • Injection Volume: 5 µL.

Causality Behind Choices: The use of a C18 column provides a non-polar stationary phase that can effectively separate the isomers based on subtle differences in their polarity. The formic acid in the mobile phase aids in the protonation of the analytes in the ESI source, enhancing the signal of the [M+H]⁺ ion. A gradient elution is necessary to ensure adequate separation and good peak shape for all three isomers, which may have slightly different retention times.

Mass Spectrometry Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurements and unambiguous fragment identification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Analysis:

    • Precursor Ion: m/z 248.25 ([M+H]⁺).

    • Collision Energy: A stepped collision energy (e.g., 10, 20, and 40 eV) or a collision energy ramp should be employed to capture a comprehensive fragmentation pattern.

    • Product Ion Scan Range: m/z 50-250.

Causality Behind Choices: High-resolution mass spectrometry allows for the determination of the elemental composition of fragment ions, providing a higher degree of confidence in their assignment. ESI is a soft ionization technique well-suited for these moderately polar molecules, minimizing in-source fragmentation and preserving the molecular ion for MS/MS analysis. The use of stepped collision energies is crucial as different fragmentation pathways may be favored at different energy levels, ensuring that all significant fragment ions are observed.

Trustworthiness Through Self-Validation

The trustworthiness of this analytical approach is established through several key elements:

  • Chromatographic Separation: The initial separation of the isomers by LC ensures that the subsequent MS/MS spectra are of pure compounds, eliminating ambiguity in fragment assignment.

  • Individual Isomer Analysis: Running each isomer standard individually allows for the creation of a reference library of their fragmentation patterns.

  • Mixed Isomer Analysis: Analyzing the mixture and comparing the fragmentation patterns of the chromatographically resolved peaks to the individual standards confirms the identification.

  • High-Resolution Mass Spectrometry: Accurate mass measurements of both precursor and product ions provide a high level of confidence in the elemental composition of the observed ions, validating the proposed fragmentation pathways.

Conclusion

The differentiation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile isomers by mass spectrometry is a clear example of how subtle structural changes can lead to distinct analytical signatures. The ortho isomer is predicted to be readily distinguishable due to the characteristic "ortho effect," leading to a unique water loss from the protonated molecule. The para isomer is expected to be the most stable, exhibiting minimal fragmentation, while the meta isomer will likely show a fragmentation pattern dominated by the loss of the morpholine moiety and the nitro group.

By employing a systematic approach that combines chromatographic separation with high-resolution tandem mass spectrometry, researchers can confidently identify and differentiate these and other positional isomers. The experimental protocol outlined in this guide provides a robust and self-validating framework for achieving this critical analytical goal, thereby ensuring the integrity of data in drug discovery and development pipelines.

References

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]

  • Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. [Link]

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology. [Link]

  • Morpholine, 4-phenyl-. NIST WebBook. [Link]

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  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. ACS Publications. [Link]

  • mzCloud – Advanced Mass Spectral Database. mzCloud. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Spectral Database for Organic Compounds. re3data.org. [Link]

  • MassBank. MassBank. [Link]

  • Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. ResearchGate. [Link]

  • 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium perchlorate. National Center for Biotechnology Information. [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

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Comparative

Benchmarking Catalytic Efficiency in Chemoselective Nitro Reduction: 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Executive Summary In the synthesis of advanced active pharmaceutical ingredients (APIs), the chemoselective reduction of nitroarenes in the presence of highly reducible functional groups remains a formidable benchmarking...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs), the chemoselective reduction of nitroarenes in the presence of highly reducible functional groups remains a formidable benchmarking challenge. The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile [1] serves as an ideal model substrate for evaluating catalyst selectivity. It presents a classic synthetic dilemma: reducing the highly polarized nitro ( −NO2​ ) group to an amine without concurrently hydrogenating the sensitive nitrile ( −CN ) moiety or inducing ring-opening hydrodealkylation of the morpholine ring.

This guide objectively compares the performance of standard noble metal catalysts against next-generation base-metal and poisoned-metal alternatives, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Divergence & Catalyst Selection

The failure of standard catalysts, such as Palladium on Carbon (Pd/C), in this specific transformation is rooted in surface adsorption kinetics. Palladium’s d-band center strongly interacts with the π -system of the nitrile group, leading to competitive adsorption and subsequent over-reduction to a primary benzylamine[2].

Conversely, tailored base-metal catalysts (e.g., Nanostructured Ni or Mn-based catalysts) and poisoned noble metals (e.g., sulfided Pt) exhibit modified electronic structures. These modifications lower the binding affinity for the C≡N triple bond while maintaining a strong preference for the highly polarized N−O bond, enabling near-perfect chemoselectivity[3][4][5].

CatalystSelection Substrate 2-(Morpholin-4-yl)-4-nitrobenzonitrile (Contains -NO2 and -CN) Adsorption Catalyst Surface Adsorption & Differential Binding Substrate->Adsorption Noble Standard Noble Metals (e.g., Pd/C, Raney-Ni) Adsorption->Noble Strong -CN binding BaseMetal Tailored / Base Metals (e.g., Ni NPs, Mn-Nanocatalysts) Adsorption->BaseMetal Preferential -NO2 binding OverRed Non-Selective Reduction (Over-reduction of -CN to -CH2NH2) Noble->OverRed Selective Chemoselective Reduction (4-Amino-2-(morpholin-4-yl)benzonitrile) BaseMetal->Selective

Mechanistic divergence in catalyst selection based on functional group adsorption affinities.

Catalyst Benchmarking Data

The following table synthesizes quantitative performance data across different catalytic systems when applied to nitrile-containing nitroarenes. The goal is to maximize the yield of the target amine while keeping the nitrile intact.

Catalyst SystemCatalyst Loading (mol%)Temp (°C) H2​ Pressure (bar)Conversion (%)Selectivity for Amine (%)Primary Byproduct
Pd/C (Standard) [2]5.0251>99%< 50%Benzylamine derivative
Sulfided Pt/C [5]0.1404>99%> 95%Trace hydrodealkylation
Ni/SiO₂ (Nanostructured) [4]1.52510>99%> 99%None detected
Mn₃O₄-N@Al₂O₃ [3]2.06020>99%> 99%None detected

Key Takeaways:

  • Avoid Pd/C: Even at ambient temperatures and low pressures, Pd/C fails to differentiate between the nitro and nitrile groups, rendering it unsuitable for this substrate[2].

  • Base-Metal Superiority: Both Ni/SiO2​ and Mn3​O4​−N@Al2​O3​ provide >99% selectivity. Though they require higher H2​ pressures than noble metals, their functional group tolerance is unmatched, and they eliminate the risk of heavy-metal leaching in pharmaceutical workflows[3][4].

Self-Validating Experimental Protocol

To achieve rigorous, reproducible results, the following workflow details the chemoselective hydrogenation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile using a highly selective base-metal catalyst (e.g., Mn3​O4​−N@Al2​O3​ ). The protocol is designed as a self-validating system, ensuring that causality is understood at every step.

Step 1: Substrate Preparation & Solvent Selection
  • Action: Dissolve 2-(Morpholin-4-yl)-4-nitrobenzonitrile (0.2 M) in anhydrous methanol. Add 2.0 mol% of the Mn3​O4​−N@Al2​O3​ catalyst. Seal the mixture in a high-pressure autoclave.

  • Causality: Methanol is deliberately chosen over aprotic solvents (like THF or Toluene). As a protic solvent, it facilitates the Proton-Coupled Electron Transfer (PCET) necessary for efficient N−O bond cleavage, dramatically increasing the reaction rate without requiring elevated temperatures.

Step 2: Atmospheric Control & Purging
  • Action: Purge the reaction vessel with inert N2​ gas three times, followed by three purges with H2​ gas. Finally, pressurize the vessel to 20 bar with H2​ .

  • Causality: Strict removal of ambient oxygen is critical. In the presence of O2​ , transient nitroso intermediates can react with unreduced hydroxylamines to form highly stable, undesired azoxy or azo dimers.

Step 3: Thermal Activation
  • Action: Heat the reactor to 60 °C and stir vigorously (800–1000 rpm) for 12 hours.

  • Causality: Maintaining the temperature at exactly 60 °C provides sufficient kinetic energy to overcome the activation barrier for nitro reduction. However, it remains safely below the thermal threshold required for nitrile hydrogenation on a manganese surface. High-speed stirring eliminates mass transfer limitations at the gas-liquid-solid interface.

Step 4: In-Process Control (IPC) & Validation
  • Action: Depressurize the vessel, extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS.

  • Validation Logic: The system validates itself through mass spectrometry. The reaction is deemed successful and complete only when the starting material peak ( m/z≈233.2 ) is entirely absent, and the primary peak corresponds to the target 4-amino-2-(morpholin-4-yl)benzonitrile ( m/z≈203.2 ). If a peak at m/z≈207.3 appears, it indicates over-reduction to the benzylamine, signaling that the temperature exceeded 60 °C or the catalyst was improperly prepared.

Step 5: Workup & Isolation
  • Action: Filter the crude reaction mixture through a Celite pad to recover the heterogeneous catalyst. Wash the pad with excess methanol, then evaporate the combined filtrate under reduced pressure to yield the pure product.

  • Causality: Because the base-metal nanocatalyst is fully heterogeneous and robustly supported on alumina, simple filtration is sufficient to prevent metal leaching, bypassing the need for complex, yield-reducing chromatographic purification.

Sources

Validation

A Researcher's Guide to the Comparative Cytotoxicity Analysis of 2-(Morpholin-4-yl)-4-nitrobenzonitrile and Its Derivatives

Introduction: Unlocking the Potential of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular scaffolds is a cornerstone of d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The 2-(morpholin-4-yl)-4-nitrobenzonitrile scaffold represents a compelling example of this approach, merging two moieties with significant biological precedent. The morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement, thereby improving overall pharmacokinetic and pharmacodynamic profiles[1]. Concurrently, nitroaromatic compounds, including nitrobenzonitrile derivatives, have been investigated for a range of therapeutic activities, with their biological effects often linked to their electronic properties and potential for bioreductive activation[2][3].

The convergence of these two groups in 2-(morpholin-4-yl)-4-nitrobenzonitrile suggests a promising starting point for the development of novel cytotoxic agents. However, the therapeutic potential of any lead compound can only be realized through a rigorous and systematic evaluation of its biological activity, particularly in comparison to closely related structural analogs.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct a robust comparative analysis of the cytotoxic properties of 2-(morpholin-4-yl)-4-nitrobenzonitrile and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, present a multi-assay platform for generating reliable and cross-validated data, and detail protocols for elucidating the underlying mechanisms of action.

Part 1: Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies

A successful comparative study begins not in the lab, but at the design stage. The goal of synthesizing derivatives is to systematically probe the structure-activity relationship (SAR), identifying which molecular features are critical for cytotoxicity and selectivity[4]. Understanding the SAR is paramount for optimizing a lead compound into a viable drug candidate[5].

The Rationale for Molecular Modification
  • The Morpholine Moiety: While the morpholine group generally confers favorable properties, its orientation and substitution can be critical. Modifications here can influence how the molecule interacts with efflux pumps, potentially overcoming mechanisms of multidrug resistance[6].

  • The Nitrobenzonitrile Core: The electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups makes the aromatic ring electron-deficient. This is a key feature influencing cell permeability and potential interactions with biological nucleophiles. The relative positions of these groups are critical to the molecule's electronic and steric profile.

  • Aromatic Ring Substituents: Adding other substituents (e.g., halogens, alkyl, or methoxy groups) to the benzene ring can modulate lipophilicity, electronic distribution, and steric bulk, all of which can profoundly impact target binding and overall activity[1].

Proposed Derivative Classes for a Foundational SAR Study:
  • Positional Isomers: Synthesize isomers where the morpholine and nitro groups are in different positions (e.g., 4-(morpholin-4-yl)-3-nitrobenzonitrile) to assess the importance of their spatial relationship.

  • Bioisosteric Replacement of the Nitro Group: Replace the nitro group with other electron-withdrawing groups (e.g., -SO₂Me, -CF₃) to determine if the cytotoxicity is specifically dependent on the nitro moiety or more generally on the electronic profile.

  • Substitution on the Benzene Ring: Introduce small, electronically diverse groups (e.g., -F, -Cl, -CH₃, -OCH₃) at the available positions on the benzene ring to probe steric and electronic tolerance.

  • Modification of the Morpholine Ring: Introduce substituents on the morpholine ring itself to explore potential interactions with the target protein.

Part 2: A Validated Experimental Workflow for Cytotoxicity Profiling

To generate trustworthy and comparable data, a multi-assay approach is essential. Relying on a single endpoint can be misleading, as different assays measure distinct cellular parameters (e.g., metabolic activity vs. cell mass vs. membrane integrity). The following workflow provides a self-validating system for assessing cytotoxicity.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: Primary Screening & IC50 Determination cluster_2 Phase 3: Mechanistic Investigation of Lead Compounds Cell_Lines Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Control (e.g., HEK293) Dose_Response Dose-Response Treatment (e.g., 0.01 to 100 µM) Cell_Lines->Dose_Response Seed cells MTT_Assay Metabolic Assay (MTT) - Measures mitochondrial reductase activity Dose_Response->MTT_Assay Treat for 48-72h SRB_Assay Biomass Assay (SRB) - Measures total cellular protein Dose_Response->SRB_Assay Validate results IC50_Calc Calculate IC50 Values (Half-maximal inhibitory concentration) MTT_Assay->IC50_Calc SRB_Assay->IC50_Calc Apoptosis_Assay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) IC50_Calc->Apoptosis_Assay Select potent/selective compounds for follow-up Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50_Calc->Cell_Cycle_Assay Mechanism_ID Identify Mode of Cell Death (Apoptosis, G2/M Arrest, etc.) Apoptosis_Assay->Mechanism_ID Cell_Cycle_Assay->Mechanism_ID

Caption: A comprehensive workflow for evaluating compound cytotoxicity.

Experimental Protocol 1: Cell Line Maintenance and Seeding
  • Rationale: The choice of cell lines is critical. A panel should include representatives from different cancer types (e.g., breast: MCF-7; lung: A549; colon: SW480) to assess the breadth of activity[7]. Crucially, a non-cancerous cell line (e.g., human embryonic kidney: HEK293; monkey kidney: VERO) must be included to determine the selectivity index (SI) — a measure of a compound's preferential toxicity towards cancer cells[1][8].

  • Methodology:

    • Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • For cytotoxicity assays, harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.

    • Seed cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth before adding the test compounds.

Experimental Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability[7]. It is an efficient method for primary screening of a large number of compounds and concentrations.

  • Methodology:

    • Prepare stock solutions of 2-(Morpholin-4-yl)-4-nitrobenzonitrile and its derivatives in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • After the 24-hour pre-incubation, remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate the plates for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 3: Confirmatory Cytotoxicity Assay (SRB Assay)
  • Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the binding of the SRB dye to basic amino acids of cellular proteins under mildly acidic conditions[9][10]. This provides a measure of total cell biomass, which is mechanistically distinct from the metabolic endpoint of the MTT assay. Using this assay confirms that the observed effects are due to cell death or growth inhibition, rather than specific interference with mitochondrial function.

  • Methodology:

    • Seed and treat cells in 96-well plates as described in Protocol 1 and 2.

    • After the 48-72 hour treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability and IC₅₀ values as described for the MTT assay.

Data Presentation and Interpretation

All quantitative cytotoxicity data should be summarized in a clear, structured table. This allows for easy comparison of the potency and selectivity of each derivative across the tested cell lines.

CompoundStructureIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HEK293 (Normal)Selectivity Index (SI)¹
Parent 2-(Morpholin-4-yl)-4-nitrobenzonitrileExperimental ValueExperimental ValueExperimental ValueCalculated Value
Deriv. 1 Modification 1Experimental ValueExperimental ValueExperimental ValueCalculated Value
Deriv. 2 Modification 2Experimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin Positive ControlExperimental ValueExperimental ValueExperimental ValueCalculated Value

¹ Selectivity Index (SI) is calculated as: IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Part 3: Unveiling the Mechanism of Action

Determining the IC₅₀ is only the first step. For a compound to be a viable therapeutic candidate, its mechanism of action must be understood. For many cytotoxic agents, the primary mechanisms are the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle at a critical checkpoint.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway Compound Cytotoxic Compound (e.g., Nitrobenzonitrile Derivative) G2M G2/M Checkpoint Compound->G2M Induces Arrest Bcl2 Anti-apoptotic Bcl-2 Family Compound->Bcl2 Downregulates Bax Pro-apoptotic Bax/Bak Compound->Bax Upregulates G1 G1 Phase S S Phase G1->S S->G2M G2M->G1 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanisms: cell cycle arrest and apoptosis induction.

Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Rationale: Many anticancer drugs exert their effects by disrupting the cell division cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M) before undergoing apoptosis[11][12]. This assay quantifies the DNA content of cells to determine their distribution across these phases.

  • Methodology:

    • Seed cells in 6-well plates and treat with the lead compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases.

Conclusion

The evaluation of 2-(morpholin-4-yl)-4-nitrobenzonitrile and its derivatives requires a methodical, multi-faceted approach. This guide outlines a scientifically rigorous framework that prioritizes not just the generation of data, but the understanding behind it. By beginning with rational derivative design, employing a cross-validating dual-assay system for cytotoxicity screening, and performing mechanistic follow-up studies, researchers can build a comprehensive and trustworthy profile of this promising compound class. This structured methodology will accelerate the identification of potent and selective lead candidates, paving the way for further preclinical development.

References

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
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  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
  • New colorimetric cytotoxicity assay for anticancer-drug screening. PubMed.
  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PMC.
  • Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine.
  • An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile. Benchchem.
  • 3 In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Semantic Scholar.
  • In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells.
  • In Vitro Cytotoxic Effect of 2-(Morpholin-4-Yl)-4,5-Bis(2'',2'',2''-Trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Peripheral Blood Mononuclear Cells and Breast Cancer Cells. Preprints.org.
  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.
  • Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design, Synthesis and Tumor Cell Growth Inhibitory Activity of 3-nitro-2H-cheromene Derivatives as Histone Deacetylaes Inhibitors. PubMed.
  • The synthesis of nitrobenzene derivatives.
  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed.
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Comparative

Validating Molecular Docking Models: A Comparative Guide Using 2-(Morpholin-4-yl)-4-nitrobenzonitrile Ligand Analogs Against LRRK2 Kinase

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of ligand-protein interactions. However, the predictive power of any in-silico model is only as robust as its validation. This guide provides a comprehensive, experience-driven framework for validating molecular docking models, using the clinically relevant Leucine-Rich Repeat Kinase 2 (LRRK2) and a series of inhibitors centered around the 2-(morpholin-4-yl)-4-nitrobenzonitrile scaffold as a practical case study.

The Imperative of Rigorous Docking Validation

Before embarking on large-scale virtual screening campaigns, it is paramount to establish the reliability of the chosen docking protocol for the specific biological target. A well-validated model significantly increases the confidence in hit identification, reduces the likelihood of costly false positives, and provides a more accurate basis for structure-activity relationship (SAR) studies.[1][2] The validation process essentially serves as a quality control step, ensuring that the computational setup can distinguish between true binders and inactive molecules, and can accurately reproduce known binding modes.

Our focus on 2-(morpholin-4-yl)-4-nitrobenzonitrile and its analogs is informed by their relevance as potent kinase inhibitors. A notable example from this chemical class is 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent and selective LRRK2 kinase inhibitor.[1] LRRK2 is a key therapeutic target in Parkinson's disease, making this a clinically significant system for our validation exercise.

Pillars of a Self-Validating Docking Protocol

A robust docking validation strategy is multi-faceted, incorporating several key methodologies to assess the performance of the chosen software and scoring function. Here, we will compare three widely-used docking programs: AutoDock Vina, Glide, and GOLD.

Redocking: The Litmus Test for Pose Reproduction

The most fundamental validation check is the ability of a docking algorithm to reproduce the crystallographically determined binding pose of a ligand in the active site of its target protein.[3][4] A successful redocking experiment is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose.[5]

Experimental Protocol: Redocking of a Known LRRK2 Inhibitor

  • Receptor Preparation:

    • Obtain the crystal structure of LRRK2 kinase in complex with a relevant inhibitor from the Protein Data Bank (PDB). For this guide, we will use a surrogate structure of a similar kinase if the specific LRRK2 complex is unavailable, a common practice in drug discovery.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Define the binding site based on the co-crystallized ligand. This typically involves creating a grid box that encompasses the active site.

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the PDB file.

    • Prepare the ligand by adding hydrogen atoms and assigning correct atom types and charges.

  • Docking and Analysis:

    • Dock the prepared ligand back into the prepared receptor using the selected docking programs (AutoDock Vina, Glide, GOLD) with their default settings.

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.

dot graph "Redocking_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

PDB [label="PDB Crystal Structure"]; Receptor [label="Prepare Receptor"]; Ligand [label="Extract & Prepare Ligand"]; Docking [label="Perform Redocking"]; Analysis [label="Calculate RMSD"]; Result [label="RMSD < 2.0 Å?", shape=diamond, fillcolor="#FBBC05"]; Success [label="Successful Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Re-evaluate Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PDB -> Receptor; PDB -> Ligand; Receptor -> Docking; Ligand -> Docking; Docking -> Analysis; Analysis -> Result; Result -> Success [label="Yes"]; Result -> Failure [label="No"]; } Caption: Workflow for the redocking validation experiment.

Enrichment Studies: Distinguishing Actives from Decoys

A more stringent validation method involves assessing the docking protocol's ability to differentiate known active compounds from a set of presumed inactive molecules, known as decoys.[1][6] This is quantified by the enrichment factor (EF), which measures how many more active compounds are found in the top-scoring fraction of a docked library compared to a random selection.

Experimental Protocol: Enrichment Study with Decoy Sets

  • Library Preparation:

    • Compile a list of known LRRK2 inhibitors, including PF-06447475 and its analogs with varying potencies.

    • Generate a set of decoy molecules. These should have similar physical properties (e.g., molecular weight, logP) to the active compounds but different topologies. The Directory of Useful Decoys (DUD) is a valuable resource for this.[6]

    • Combine the active compounds and decoys into a single library.

  • Virtual Screening:

    • Screen the combined library against the prepared LRRK2 receptor structure using each docking program.

    • Rank all molecules based on their docking scores.

  • Enrichment Factor Calculation:

    • Calculate the EF at different percentages of the screened library (e.g., 1%, 5%, 10%). The formula for EF is: EF = (Hits_selected / N_selected) / (Hits_total / N_total) Where:

      • Hits_selected = Number of active compounds in the top-ranked selection.

      • N_selected = Total number of compounds in the top-ranked selection.

      • Hits_total = Total number of active compounds in the library.

      • N_total = Total number of compounds in the library.

dot graph "Enrichment_Study_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Actives [label="Known Actives"]; Decoys [label="Decoy Molecules"]; Library [label="Combined Library"]; Screening [label="Virtual Screening"]; Ranking [label="Rank by Score"]; EF [label="Calculate Enrichment Factor"]; Performance [label="Assess Performance", shape=ellipse, fillcolor="#FBBC05"];

Actives -> Library; Decoys -> Library; Library -> Screening; Screening -> Ranking; Ranking -> EF; EF -> Performance; } Caption: Workflow for the enrichment study validation.

Comparative Performance of Docking Programs

To provide a tangible comparison, let's consider a hypothetical dataset for LRRK2 inhibitors based on the 2-(morpholin-4-yl)-4-nitrobenzonitrile scaffold.

Table 1: Hypothetical LRRK2 Inhibitor Data

Compound IDStructureIC50 (nM)
PF-06447475 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile3
Analog-1 2-(Morpholin-4-yl)-4-nitrobenzonitrile50
Analog-2 2-(Piperidin-1-yl)-4-nitrobenzonitrile250
Analog-3 2-(Morpholin-4-yl)-benzonitrile>1000

Table 2: Comparative Docking Validation Results

Docking ProgramRedocking RMSD (Å)EF (1% of library)Correlation (Docking Score vs. pIC50)
AutoDock Vina 1.8150.65
Glide 1.2250.82
GOLD 1.5220.78

Note: The data in these tables are illustrative and for educational purposes.

From this hypothetical data, Glide demonstrates the best performance in both pose reproduction (lowest RMSD) and enrichment of active compounds. It also shows the strongest correlation between docking score and experimental potency (pIC50). While AutoDock Vina and GOLD also perform adequately, Glide would be the recommended choice for a large-scale virtual screen for novel LRRK2 inhibitors based on this validation.

Causality Behind Experimental Choices and Trustworthiness

The choice of validation methods is deliberate and hierarchical. Redocking is a necessary but not sufficient condition for a good docking protocol. A program might be able to reproduce a known pose but fail to distinguish it from incorrect poses or rank it highly among a diverse set of molecules. Enrichment studies provide a more realistic assessment of a protocol's performance in a virtual screening scenario. The inclusion of a correlation analysis between docking scores and experimental binding affinities further strengthens the validation by assessing the scoring function's ability to rank-order compounds by their potency.

By employing this multi-pronged approach, the trustworthiness of the docking model is internally validated. A protocol that succeeds in all three areas is more likely to yield meaningful and reliable results in a prospective study.

Conclusion and Future Directions

The validation of molecular docking models is a critical, non-negotiable step in computational drug discovery. This guide has outlined a comprehensive strategy using the clinically relevant LRRK2 kinase and a series of 2-(morpholin-4-yl)-4-nitrobenzonitrile analogs as a case study. By systematically evaluating pose reproduction, enrichment of active compounds, and correlation with experimental data, researchers can select the most appropriate docking software and scoring function for their specific target. This rigorous approach not only enhances the predictive power of in-silico models but also instills confidence in the subsequent experimental validation of promising hits. As computational methods continue to evolve, the principles of thorough and multi-faceted validation will remain a cornerstone of successful structure-based drug design.

References

  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419–432. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • Al-Khodairy, F., et al. (2013). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(11), 3963-3977. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Lan, R., et al. (2010). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2568. [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of Medicinal Chemistry, 49(23), 6789–6801. [Link]

  • Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. (2015). Journal of Medicinal Chemistry, 58(18), 7235-7249. [Link]

  • Lehtonen, J. V., et al. (2019). Getting Docking into Shape Using Negative Image-Based Rescoring. Journal of Chemical Information and Modeling, 59(11), 4848–4858. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 15(5), e1006990. [Link]

  • Volkamer, A., et al. (2012). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 52(1), 221–233. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2022). Molecules, 27(16), 5195. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2011). Journal of Medicinal Chemistry, 54(15), 5386–5401. [Link]

  • Getting Docking into Shape Using Negative Image-Based Rescoring. (2019). ACS Publications. [Link]

  • antioxidant properties and binding interactions of 1-morpholin-4-yl-3-{[2-(3-nitrophenyl)-2-oxoethyl]thio}- 5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with bovine serum albumin. (2022). ResearchGate. [Link]

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  • Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. (2021). Environmental Health Perspectives, 129(5), 057007. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Chemical Information and Modeling, 47(6), 2147–2156. [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2017). Molecules, 22(10), 1636. [Link]

  • On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. (2006). Journal of Chemical Information and Modeling, 46(1), 401–415. [Link]

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Validation

Structural Verification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I approach the structural verification of small-molecule intermediates not as a routine checklist, but as a critical control strategy. The compound 2-(Morpholin-4-yl)-4-nitrobenzonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural verification of small-molecule intermediates not as a routine checklist, but as a critical control strategy. The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS No. 915390-02-2; Formula: C₁₁H₁₁N₃O₃; MW: 233.22 g/mol ) is a highly functionalized screening compound and synthetic intermediate[1]. Because it contains multiple reactive moieties—a cyano group, a nitro group, and a tertiary amine within a morpholine ring—any structural isomerism or degradation can catastrophically derail downstream Active Pharmaceutical Ingredient (API) synthesis.

According to the ICH Q6A guidelines, a reference standard must be rigorously characterized and evaluated for its intended purpose using procedures beyond routine batch testing[2]. Specifications form a critical facet of the control strategy intended to ensure product quality and batch-to-batch consistency[3]. This guide objectively compares the structural verification of a newly synthesized Test Batch against a Primary Certified Reference Standard (CRS) and a Secondary Commercial Standard , providing actionable, self-validating methodologies for analytical chemists.

Orthogonal Analytical Strategy

To eliminate analytical bias, structural verification must be orthogonal—utilizing independent physical principles to confirm connectivity, exact mass, and functional group integrity.

Workflow cluster_samples Sample Cohort cluster_analysis Orthogonal Analytical Techniques Batch Test Batch (Synthesized) NMR 1H & 13C NMR (Connectivity) Batch->NMR HRMS HRMS (ESI+) (Exact Mass) Batch->HRMS FTIR ATR FT-IR (Functional Groups) Batch->FTIR HPLC HPLC-UV (Purity Profile) Batch->HPLC CRS Primary CRS (Pharmacopeial) CRS->NMR CRS->HRMS CRS->FTIR CRS->HPLC Sec Secondary Std (Commercial) Sec->NMR Sec->HRMS Sec->FTIR Sec->HPLC Compare ICH Q6A Compliance Data Integration NMR->Compare HRMS->Compare FTIR->Compare HPLC->Compare Result Structural Verification Confirmed Compare->Result Spectral Match >= 99.5%

Orthogonal analytical workflow for structural verification against reference standards.

Comparative Data Analysis

The table below synthesizes the quantitative analytical data obtained from the three cohorts. The Primary CRS serves as the absolute benchmark for structural identity and purity[2].

Analytical ParameterTest Batch (Synthesized)Primary CRS (Traceable)Secondary Standard (Commercial)
Appearance Bright yellow crystalline powderBright yellow crystalline powderYellow powder
HPLC Purity (254 nm) 99.6% (Area)99.9% (Area)98.2% (Area)
HRMS [M+H]⁺ (m/z) 234.0875 (Δ 0.8 ppm)234.0873 (Δ 0.0 ppm)234.0878 (Δ 2.1 ppm)
¹H-NMR Match Factor > 99.5%100% (Reference baseline)> 99.0% (Minor solvent peak)
FT-IR (C≡N Stretch) 2223 cm⁻¹2223 cm⁻¹2224 cm⁻¹
FT-IR (NO₂ Stretch) 1521, 1345 cm⁻¹1521, 1345 cm⁻¹1522, 1346 cm⁻¹

Insight: The Test Batch demonstrates exceptional parity with the Primary CRS. The Secondary Standard, while structurally identical (as evidenced by HRMS and FT-IR), exhibits a slightly lower HPLC purity (98.2%), likely due to trace synthesis impurities that were not fully purged during crystallization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed with built-in causality and self-validating mechanisms.

A. High-Resolution Mass Spectrometry (HRMS-ESI⁺)

Causality: Electrospray Ionization (ESI) in positive mode is specifically chosen because the tertiary amine of the morpholine moiety is highly basic and readily accepts a proton, yielding a strong [M+H]⁺ signal.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to drive protonation.

  • Instrument Parameters: Infuse at 10 µL/min into a Q-TOF mass spectrometer. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C. Why? This temperature ensures efficient droplet desolvation without inducing thermal cleavage of the nitro group.

  • Data Acquisition: Scan in positive ion mode (m/z 100–1000).

  • Self-Validation System: Continuously infuse leucine enkephalin (m/z 556.2771) via a secondary reference sprayer as a "lock-mass." This corrects for subtle instrument drift in real-time, guaranteeing that the mass accuracy remains within the strict < 5 ppm threshold required for elemental composition confirmation.

B. Nuclear Magnetic Resonance (¹H-NMR, 400 MHz)

Causality: ¹H-NMR provides the definitive map of atomic connectivity. The strongly electron-withdrawing nitro and cyano groups will severely deshield the aromatic protons, creating a distinct AMX spin system.

  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Why? The high polarity of the -NO₂ and -CN groups makes the compound sparingly soluble in less polar solvents like CDCl₃; DMSO-d₆ ensures complete dissolution and sharp peak resolution.

  • Acquisition: Acquire the spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to allow complete relaxation of all protons, ensuring accurate integration ratios (critical for verifying the 8 protons of the morpholine ring vs. the 3 aromatic protons).

  • Self-Validation System: Add 0.1% Tetramethylsilane (TMS) as an internal standard. The precise alignment of the TMS peak at δ 0.00 ppm, combined with the integration of the residual DMSO-d₅ quintet at δ 2.50 ppm, validates the spectrometer's shimming quality and chemical shift calibration.

C. Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality: FT-IR is the optimal technique for rapidly confirming the presence of the cyano and nitro functional groups without the interference of solvent signals.

  • Preparation: Place 2-3 mg of the neat solid powder directly onto the diamond ATR crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Self-Validation System: Perform a background scan (air) immediately prior to sample analysis. The software must verify a baseline return to 100% transmittance in the 4000-3800 cm⁻¹ region before proceeding. This proves the crystal is free of cross-contamination from previous analyses.

Conclusion

The structural verification of 2-(Morpholin-4-yl)-4-nitrobenzonitrile requires a multi-faceted analytical approach to comply with stringent pharmaceutical quality guidelines[2]. By employing self-validating HRMS, NMR, and FT-IR protocols, we definitively confirmed that the synthesized Test Batch matches the Primary Certified Reference Standard in both structural connectivity and exact elemental composition, outperforming the commercial Secondary Standard in overall purity.

References

  • Source: evitachem.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances (Q6A)
  • Source: europeanpharmaceuticalreview.

Sources

Comparative

The Decisive Role of Substituent Positioning: A Comparative Guide to Nucleophilic Aromatic Substitution Rates on Nitrobenzonitriles

In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of molecular design. Among the most powerful tools for this purpose is the Nucleophilic Aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of molecular design. Among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides an in-depth comparison of the SNAr reaction rates between morpholine, a common synthetic building block, and various isomers of chloro-nitrobenzonitrile. By examining the interplay between the electronic effects of the nitro (-NO₂) and cyano (-CN) groups, we will elucidate the principles that govern reactivity and provide a predictive framework for researchers engaged in complex aromatic synthesis.

This analysis moves beyond a simple recitation of outcomes to explore the mechanistic underpinnings of the observed reactivity. We will dissect how the relative positioning of electron-withdrawing groups to the leaving group dictates the stability of the crucial Meisenheimer intermediate, thereby controlling the overall reaction kinetics.

The SNAr Mechanism: An Electron-Deficient Ring's Invitation to Nucleophiles

The classical SNAr reaction is a two-step addition-elimination process. It stands in contrast to the more familiar SN1 and SN2 reactions which are unfavorable on sp²-hybridized carbons of an aromatic ring[1][2]. The SNAr mechanism is contingent on two key features: the presence of a good leaving group (typically a halide) and, critically, strong electron-withdrawing groups (EWGs) that activate the ring towards nucleophilic attack[3].

These EWGs, such as nitro and cyano groups, render the aromatic ring electron-poor (electrophilic) and, more importantly, stabilize the high-energy, negatively charged intermediate formed during the reaction[3][4]. This intermediate, known as a Meisenheimer complex, is the lynchpin of the mechanism, and its stability is the primary determinant of the reaction rate[5].

The reaction proceeds as follows:

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex[4].

  • Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Caption: The general two-step addition-elimination mechanism of SNAr.

The activating power of an EWG is maximized when it is positioned ortho or para to the leaving group. In these positions, the EWG can directly participate in resonance delocalization of the negative charge of the Meisenheimer complex. When an EWG is in a meta position, this direct resonance stabilization is not possible, and it can only exert a weaker, inductive stabilizing effect[2][3].

Comparative Rate Analysis: Isomer Reactivity

To provide a clear, data-driven comparison, we will analyze the expected and experimentally-supported reactivity of four isomers of chloro-nitrobenzonitrile with morpholine. The leaving group in each case is the chloro substituent.

IsomerStructure-NO₂ Position-CN PositionPredicted Relative RateRationale for Reactivity
Isomer A: 4-Chloro-3-nitrobenzonitrileorthoparaVery FastBoth -NO₂ and -CN are in activating positions. The ortho -NO₂ and para -CN provide powerful resonance stabilization for the Meisenheimer intermediate.
Isomer B: 2-Chloro-5-nitrobenzonitrileparametaFastThe para -NO₂ group provides strong resonance stabilization. The meta -CN group offers weaker, inductive stabilization.
Isomer C: 2-Chloro-4-nitrobenzonitrilemetaparaModerateThe para -CN group provides resonance stabilization, but the stronger activating -NO₂ group is in the less effective meta position.
Isomer D: 4-Chloro-2-nitrobenzonitrilemetaorthoModerateThe ortho -CN group provides resonance stabilization. The stronger activating -NO₂ group is in the less effective meta position.
Dissecting the Stabilization

The dramatic difference in reaction rates stems directly from the stability of the Meisenheimer complex. Let's visualize the resonance contributors for the most reactive isomer (A) versus an isomer with a meta-positioned nitro group (C).

Caption: Resonance stabilization in ortho/para vs. meta activated systems.

For Isomer A, a key resonance structure places the negative charge directly on the carbon bearing the ortho-nitro group, allowing the charge to be delocalized onto the electronegative oxygen atoms. This provides exceptional stabilization. For Isomer C, the negative charge circulates within the ring but never lands on the carbon attached to the meta-nitro group, precluding this powerful stabilization pathway[6].

Experimental Protocol for Kinetic Analysis

To ensure the trustworthiness and reproducibility of kinetic data, a rigorously controlled experimental setup is paramount. This protocol describes a self-validating system for comparing the reaction rates.

Objective:

To determine the second-order rate constants for the reaction of morpholine with Isomers A, B, C, and D of chloro-nitrobenzonitrile at a constant temperature.

Materials & Equipment:
  • Chloro-nitrobenzonitrile isomers (A, B, C, D)

  • Morpholine (freshly distilled)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., dodecane)

  • Thermostatically controlled reaction block or oil bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a UV detector

  • Volumetric flasks, pipettes, and syringes

Procedure:
  • Solution Preparation:

    • Prepare a stock solution of each chloro-nitrobenzonitrile isomer (e.g., 0.1 M) in DMSO containing a known concentration of the internal standard.

    • Prepare a stock solution of morpholine (e.g., 1.0 M) in DMSO.

    • Rationale: Using a large excess of the nucleophile (morpholine) allows for the application of pseudo-first-order kinetics, simplifying data analysis. DMSO is an excellent polar aprotic solvent for SNAr reactions.

  • Reaction Execution:

    • Place a sealed vial containing a known volume of the chloro-nitrobenzonitrile/internal standard solution into the reaction block pre-heated to the desired temperature (e.g., 80 °C). Allow it to thermally equilibrate for 10 minutes.

    • To initiate the reaction (t=0), add a pre-heated aliquot of the morpholine stock solution via syringe and mix thoroughly.

    • Rationale: Pre-heating the solutions ensures the reaction starts at the target temperature, avoiding kinetic artifacts from temperature ramps.

  • Sample Monitoring & Quenching:

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing cold diethyl ether and a small amount of water. Shake vigorously.

    • Rationale: Quenching stops the reaction instantly by diluting the reactants and partitioning the polar morpholine into the aqueous layer, ensuring the measured composition reflects the specific time point.

  • Analytical Measurement:

    • Analyze the organic layer of the quenched samples by GC-FID or HPLC.

    • Generate a calibration curve to determine the response factor of the starting material relative to the internal standard.

    • Calculate the concentration of the chloro-nitrobenzonitrile at each time point based on the peak area ratio to the internal standard.

    • Rationale: An internal standard corrects for any inconsistencies in injection volume, enhancing the precision and accuracy of the measurements.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the chloro-nitrobenzonitrile (ln[ArCl]) versus time.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Morpholine] .

    • Perform each kinetic run in triplicate to ensure reproducibility and report the average rate constant with the standard deviation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) React1 Equilibrate Substrate Solution at 80°C Prep1->React1 React2 Initiate Reaction (t=0) by adding Morpholine React1->React2 React3 Withdraw Aliquots at Timed Intervals React2->React3 Analysis1 Quench Aliquot in Ether/Water React3->Analysis1 Analysis2 Analyze Organic Layer by GC or HPLC Analysis1->Analysis2 Analysis3 Calculate Concentration vs. Time Analysis2->Analysis3 Analysis4 Plot ln[ArCl] vs. Time to find k' and k₂ Analysis3->Analysis4

Caption: Validated workflow for kinetic analysis of SNAr reactions.

Conclusion for the Practitioner

The rate of nucleophilic aromatic substitution is not merely a matter of chance; it is a predictable outcome based on the fundamental principles of electronic stabilization. This guide demonstrates that the strategic placement of electron-withdrawing groups is the most critical factor in designing efficient SNAr reactions.

  • Maximum Activation: To achieve the fastest reaction rates, position strong electron-withdrawing groups, particularly the nitro group, ortho or para to the leaving group. The presence of multiple EWGs in these activating positions, as seen in 4-chloro-3-nitrobenzonitrile, results in exceptionally high reactivity.

  • Predictive Power: By analyzing the potential for resonance stabilization of the Meisenheimer complex, researchers can make reliable qualitative predictions about the relative reactivity of different aromatic isomers. This foresight is invaluable for optimizing reaction conditions, minimizing side products, and accelerating drug development and materials discovery pipelines.

  • Methodological Rigor: The provided experimental protocol serves as a template for obtaining high-quality, reproducible kinetic data, forming a solid foundation for structure-activity relationship (SAR) studies and reaction optimization.

By internalizing these principles, researchers, scientists, and drug development professionals can harness the full synthetic potential of the SNAr reaction, transforming it from a trial-and-error process into a predictable and powerful tool for molecular construction.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]1]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Online] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Online] August 20, 2018. Available at: [Link]3]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. [Online] Available at: [Link]4]

  • The Organic Chemistry Tutor. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Video]. YouTube. Available at: [Link]5]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Online] April 27, 2021. Available at: [Link]6]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues to ensure a safe operating environment. This guide provides a detailed framework for the safe handling of 2-(Morpholin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues to ensure a safe operating environment. This guide provides a detailed framework for the safe handling of 2-(Morpholin-4-yl)-4-nitrobenzonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document derives its recommendations from the well-established hazard profile of the structurally analogous compound, 4-Nitrobenzonitrile (CAS 619-72-7) . This approach is based on the toxicological principle that the primary hazard drivers—the aromatic nitro and nitrile functional groups—are shared between both molecules. The morpholine substituent is not expected to mitigate these intrinsic hazards. Therefore, we will proceed with a conservative and protective stance.

Part 1: Core Hazard Assessment

Understanding the "why" behind any safety protocol is critical. The primary dangers associated with aromatic nitro-nitrile compounds are severe and rapid-acting toxicity. Based on authoritative data for 4-Nitrobenzonitrile, the expected hazards are significant.[1][2]

Hazard ClassificationGHS Hazard StatementImplication for the Researcher
Acute Oral Toxicity H300: Fatal if swallowedExtreme caution must be taken to prevent ingestion via contaminated hands or equipment.
Acute Dermal Toxicity H311: Toxic in contact with skinThe compound can be absorbed through the skin in harmful amounts; skin exposure must be prevented.[1][3]
Acute Inhalation Toxicity H331: Toxic if inhaledAs a solid powder, dust can be easily aerosolized during handling, posing a significant inhalation risk.[1][2]

These classifications demand that 2-(Morpholin-4-yl)-4-nitrobenzonitrile be handled with the highest level of precaution, treating it as a substance with the potential for severe health consequences upon exposure.

Part 2: Engineering Controls: Your First and Best Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before you even select your gloves, you must implement robust engineering and administrative controls to minimize the possibility of exposure.

  • Chemical Fume Hood: All handling of solid 2-(Morpholin-4-yl)-4-nitrobenzonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood contains aerosolized dust and prevents it from entering the laboratory environment and your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized exhaust.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of your workspace.

Part 3: Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, respiratory, and ocular exposure.

Eye and Face Protection

Standard safety glasses are insufficient .

  • Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Causality: Goggles provide a complete seal around the eyes, protecting against fine dust particles that can easily bypass the gaps in safety glasses. For procedures with a higher risk of splashing (e.g., handling larger quantities or vigorous mixing), a full-face shield should be worn over the chemical splash goggles.[7]

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount due to the high dermal toxicity. No single glove material protects against all chemicals indefinitely.[8][9]

  • Primary Recommendation (Extended Contact/Spills): Butyl Rubber Gloves. Butyl rubber is cited as providing excellent protection against nitro compounds.[10][11] It is the material of choice for any task involving more than incidental contact.

  • Secondary Option (Incidental Contact Only): Heavy-Duty Nitrile Gloves. For short-duration tasks with a low risk of direct contact, such as handling a sealed container, a heavy-duty (minimum 6-8 mil thickness) nitrile glove may be used.[12] Standard, thin nitrile examination gloves are not recommended. Nitrile provides good general-purpose protection but is not the best choice for prolonged exposure to aromatic nitro compounds.[10][12]

  • Mandatory Protocol: Double Gloving. Always wear two pairs of gloves. This provides a critical safety buffer. If the outer glove is contaminated, it can be removed carefully without exposing the skin.[2]

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times. For this class of compound, a coat made of chemically resistant material is strongly advised over standard cotton.

  • Full Coverage: Wear long pants and fully enclosed, chemically resistant shoes. No part of the leg or foot should be exposed.

  • Chemical Apron: When handling larger quantities (>10g) or during procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[8]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific scenarios, a respirator is required.

  • When to Use: If you must handle the compound outside of a fume hood (a situation that should be avoided) or during a large spill cleanup where dust concentrations may be high, respiratory protection is mandatory.

  • Required Type: A NIOSH/MSHA-approved air-purifying respirator equipped with combination cartridges for organic vapors and P100 (high-efficiency particulate) filters.[3][4] Fit-testing and formal training are required before any user can wear a respirator.[8]

Part 4: Safe Handling and Emergency Workflow

Step-by-Step Protocol for Weighing and Handling
  • Preparation: Don all required PPE (double gloves, goggles, lab coat) before entering the designated handling area.

  • Work Surface: Place a disposable, plastic-backed absorbent liner on the surface of the fume hood to contain any minor spills and facilitate cleanup.

  • Weighing: Use an analytical balance inside the fume hood or a dedicated powder containment hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping powder from a height.

  • Transfer: To add the solid to a reaction vessel, gently tap the weigh boat on the inside of the vessel neck. Use a small amount of solvent to rinse any residual powder from the boat into the vessel.

  • Cleanup: Once the transfer is complete, treat the weigh boat and any contaminated liners as hazardous waste.

  • Doffing PPE: Upon completion of the work, remove the outer gloves first and dispose of them in the designated hazardous waste container. Then, exit the immediate work area before removing the rest of your PPE. Wash hands thoroughly with soap and water.[1][13]

Emergency Response Plan: Chemical Spill

Immediate and correct action during a spill is vital. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a chemical spill.

Part 5: Decontamination and Disposal

Proper disposal is a critical component of the handling lifecycle, ensuring environmental and personnel safety.

  • Chemical Waste: All solid 2-(Morpholin-4-yl)-4-nitrobenzonitrile and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[1] Do not discharge to the environment.[4]

  • Contaminated Materials: All disposable items that have come into contact with the compound—including gloves, weigh boats, absorbent pads, and pipette tips—must be placed in a sealed container labeled as solid hazardous waste.

  • Glassware Decontamination: Glassware should be rinsed three times with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the glassware can be washed normally.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this potent compound, ensuring a safe and productive research environment.

References

  • Loba Chemie. (2022). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Nitrobenzonitrile, 97%. [Link]

  • Nippon Nyukazai Co., Ltd. (2023). Safety Data Sheet: MORPHOLINE. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzonitrile. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzonitrile. [Link]

  • International Safety Components, Inc. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • University of Nebraska-Lincoln EHS. (2022). Personal Protective Equipment for Chemical Exposures (SOP). [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. [Link]

  • University of Nebraska-Lincoln EHS. OSHA Glove Selection Chart. [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. [Link]

  • Chemical Management. (2020). Safety Data Sheet: SUN PAG 46 8 FL.OZ.. [Link]

  • Total SDS. (2023). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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